3-Methyl-1,5-hexadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylhexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENLILXUMZMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-33-9 | |
| Record name | 1,5-Hexadiene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1,5-hexadiene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Methyl-1,5-hexadiene. It is a valuable, high-purity, non-conjugated diene that serves as a critical substrate for mechanistic studies and synthetic applications in organic chemistry. This document summarizes its physicochemical properties, spectroscopic data, and key chemical transformations, with a focus on the well-known Cope rearrangement. Detailed experimental methodologies and visualizations are included to support advanced research and development.
Chemical Structure and Identification
This compound is an organic compound with a six-carbon chain, a methyl group at the third carbon, and two terminal double bonds.[1]
-
IUPAC Name: 3-methylhexa-1,5-diene[2]
-
CAS Number: 1541-33-9[2]
-
Molecular Formula: C₇H₁₂[1]
-
Canonical SMILES: CC(CC=C)C=C[2]
-
InChI: InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3[2]
-
InChIKey: JXENLILXUMZMFC-UHFFFAOYSA-N[2]
Physicochemical Properties
This compound is a colorless and flammable liquid.[1] It is characterized by a pungent odor and is insoluble in water but soluble in some organic solvents. The compound is known to be highly unstable and susceptible to polymerization and oxidation.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 96.17 g/mol | [1] |
| Density | 0.714 g/cm³ | [3] |
| Boiling Point | 81.3 °C at 760 mmHg | [3] |
| Refractive Index | 1.417 | [3] |
| Vapor Pressure | 91.7 mmHg at 25°C | [3] |
| Flash Point | Not available | |
| Melting Point | Not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Proton NMR spectra are available for this compound. Data can be sourced from suppliers like Sigma-Aldrich Co. LLC.[2]
-
¹³C NMR: Carbon-13 NMR spectra have been recorded, typically in CDCl₃.[4][5]
-
Infrared (IR) Spectroscopy: IR spectra, usually obtained from a liquid film, are also available for this compound.[4]
-
Mass Spectrometry: Mass spectrometry data is available through resources such as the NIST WebBook.[6]
Due to licensing restrictions, the direct reproduction of spectra is not possible. Researchers are advised to consult chemical suppliers and spectral databases for detailed spectral information.
Chemical Reactivity and the Cope Rearrangement
A key chemical property of this compound is its participation in the Cope rearrangement, a[7][7]-sigmatropic rearrangement of 1,5-dienes.[1] This reaction is thermally induced and proceeds through a concerted mechanism involving a chair-like transition state.[7][8] When heated to 300 °C, this compound rearranges to form 1,5-heptadiene.[1][9]
The Cope rearrangement is a reversible process, and the equilibrium position is influenced by the relative stability of the starting material and the product.[7] The reaction is stereospecific and has been extensively studied to understand pericyclic reactions.[7]
Reaction Mechanism: The Cope Rearrangement
The following diagram illustrates the concerted[7][7]-sigmatropic rearrangement of this compound.
Caption: Cope Rearrangement of this compound.
Experimental Protocols
Representative Protocol: Oxy-Cope Rearrangement
The following is an example of an experimental procedure for an oxy-Cope rearrangement, which shares mechanistic features with the rearrangement of this compound.[7]
Objective: To effect the[7][7]-sigmatropic rearrangement of a 1,5-dien-3-ol to an unsaturated carbonyl compound.
Materials:
-
1,5-dien-3-ol (1.0 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
18-Crown-6 (B118740) (1.2 equivalents)
-
Potassium hydride (KH) (1.2 equivalents)
-
Methanol (MeOH)
Procedure:
-
To a solution of the 1,5-dien-3-ol (84.2 mmol, 1.0 equiv) in THF (500 mL), add 18-crown-6 (1.2 equiv).
-
Immerse the round-bottom flask in an ice bath.
-
Add KH (1.2 equiv) in one portion to the cooled solution.
-
Stir the reaction mixture for 2 hours at the same temperature (0 °C).
-
Slowly quench the reaction with MeOH at -78 °C.
-
Concentrate the solution under vacuum.
-
Purify the obtained residue by flash column chromatography to afford the unsaturated carbonyl compound.
Safety Precautions:
-
Potassium hydride is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are required.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Applications in Research and Development
This compound and its derivatives are valuable in several areas of chemical research and industry:
-
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.[3]
-
Pharmaceutical Production: It can be used as a reagent in the development of new pharmaceutical compounds.[3]
-
Flavor and Fragrance Industry: This compound is utilized in the synthesis of various flavors and fragrances.[3]
-
Mechanistic Studies: Its well-defined structure makes it an ideal substrate for studying the kinetics and mechanisms of pericyclic reactions, most notably the Cope rearrangement.
Conclusion
This compound is a versatile and reactive diene with well-characterized chemical and physical properties. Its importance in synthetic organic chemistry and for fundamental mechanistic studies, particularly the Cope rearrangement, is well-established. This guide provides essential technical information to support its use in research and development applications.
References
- 1. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 2. 1,5-Hexadiene, 3-methyl- | C7H12 | CID 137073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound(1541-33-9) 13C NMR [m.chemicalbook.com]
- 6. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]
- 7. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Video: [3,3] Sigmatropic Rearrangement of 1,5-Dienes: Cope Rearrangement [jove.com]
- 9. lscollege.ac.in [lscollege.ac.in]
Spectroscopic Analysis of 3-Methyl-1,5-hexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Methyl-1,5-hexadiene (CAS No: 1541-33-9), a valuable organic intermediate. The document outlines expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound. While mass spectrometry data is readily available from public databases, specific, experimentally verified high-resolution NMR and IR peak lists are not consistently published in readily accessible public domains. Therefore, the NMR and IR data tables are based on established, typical values for the functional groups present in the molecule and are intended to serve as a predictive guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).
Structure and Proton/Carbon Numbering:
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| H1 (a, b) | 4.9 - 5.1 | Doublet of doublets (dd) | 2H | Terminal vinyl protons, show geminal and vicinal coupling. |
| H2 | 5.6 - 5.9 | Doublet of doublets of triplets (ddt) or Multiplet (m) | 1H | Internal vinyl proton, coupled to H1 and H3. |
| H3 | 2.5 - 2.8 | Multiplet (m) | 1H | Allylic methine, coupled to H2, H4, and H7. |
| H4 (a, b) | 2.0 - 2.3 | Triplet (t) or Multiplet (m) | 2H | Allylic methylene, coupled to H3 and H5. |
| H5 | 5.7 - 6.0 | Doublet of doublets of triplets (ddt) or Multiplet (m) | 1H | Internal vinyl proton, coupled to H4 and H6. |
| H6 (a, b) | 4.9 - 5.2 | Doublet of doublets (dd) | 2H | Terminal vinyl protons, show geminal and vicinal coupling. |
| H7 | 1.0 - 1.2 | Doublet (d) | 3H | Methyl protons, coupled to H3. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | ~114 | CH₂ (sp²) |
| C2 | ~142 | CH (sp²) |
| C3 | ~40 | CH (sp³) |
| C4 | ~41 | CH₂ (sp³) |
| C5 | ~138 | CH (sp²) |
| C6 | ~115 | CH₂ (sp²) |
| C7 | ~20 | CH₃ (sp³) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a neat liquid sample, the spectrum reveals characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound (Liquid Film)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3075 - 3095 | C-H Stretch | Alkene (=C-H) |
| 2960 - 2980 | C-H Stretch (asymmetric) | Methyl (-CH₃) |
| 2850 - 2960 | C-H Stretch | Methylene (-CH₂) & Methine (-CH) |
| 1640 - 1650 | C=C Stretch | Alkene (C=C) |
| 1440 - 1465 | C-H Bend (scissoring) | Methylene (-CH₂) |
| 1370 - 1380 | C-H Bend (symmetric) | Methyl (-CH₃) |
| 990 - 1000 | C-H Bend (out-of-plane) | monosubstituted alkene (-CH=CH₂) |
| 910 - 920 | C-H Bend (out-of-plane) | monosubstituted alkene (-CH=CH₂) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratios provide information about the molecular weight and structural fragments.[1]
Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization) [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | ~10 | [C₇H₁₂]⁺• (Molecular Ion, M⁺•) |
| 81 | ~60 | [M - CH₃]⁺ |
| 67 | ~75 | [C₅H₇]⁺ |
| 55 | ~100 | [C₄H₇]⁺ (Base Peak) |
| 41 | ~95 | [C₃H₅]⁺ (Allyl cation) |
| 39 | ~65 | [C₃H₃]⁺ |
| 27 | ~50 | [C₂H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. This removes any particulate matter which can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines. This can be performed manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Identify the chemical shift and multiplicity (singlet, doublet, triplet, etc.) for each signal.
-
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation :
-
Ensure two salt plates (typically NaCl or KBr) are clean, dry, and transparent. If necessary, clean them with a small amount of dry acetone (B3395972) and wipe with a lint-free tissue. Handle the plates by their edges to avoid transferring moisture.
-
Using a Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Do not apply excessive pressure.
-
-
Instrument Setup and Data Acquisition :
-
Place the sample holder into the IR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This accounts for absorptions from atmospheric CO₂ and water vapor.
-
Place the salt plate "sandwich" containing the sample into the holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Data Processing :
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Correlate these absorption bands with specific molecular vibrations and functional groups.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer. This is often done via a heated direct insertion probe or through the injection port of a Gas Chromatograph (GC-MS) system, which vaporizes the sample.
-
-
Ionization :
-
In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
-
This collision ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).
-
-
Fragmentation & Analysis :
-
The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
-
The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation :
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
The instrument software plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for identifying an unknown chemical compound, such as this compound, using the spectroscopic techniques discussed.
Caption: Workflow for Chemical Structure Elucidation.
References
Physical properties of 3-Methyl-1,5-hexadiene (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 3-Methyl-1,5-hexadiene
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound as a building block or reagent.[1]
Introduction to this compound
This compound, with the chemical formula C7H12, is a colorless and flammable liquid.[1][2] Structurally, it is a six-carbon chain featuring a methyl group at the third carbon position and terminal double bonds at the first and fifth positions.[1] This diene is recognized for its high reactivity, making it a valuable intermediate in the synthesis of more complex organic molecules.[1] It is insoluble in water but soluble in some organic solvents.[2] Its applications are found in organic synthesis, pharmaceutical production, and the flavor and fragrance industry.[1]
Physical Properties
The primary physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 81.3[1][3] | °C | at 760 mmHg |
| Density | 0.714[1][3] | g/cm³ | Not Specified |
| Molecular Weight | 96.17 | g/mol | |
| Vapor Pressure | 91.7 | mmHg | at 25°C[1] |
| Refractive Index | 1.417 | Not Specified[1] |
Experimental Protocols for Property Determination
While specific experimental documentation for the determination of this compound's physical properties is not detailed in the provided results, standard methodologies for organic liquids are applicable.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point would typically be determined by distillation under atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
The liquid sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.
-
Cooling water is circulated through the condenser.
-
The sample is gradually heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.
-
The atmospheric pressure is recorded at the time of the experiment, as boiling point is pressure-dependent.
Determination of Density
The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a liquid is through the use of a pycnometer or a specific gravity bottle.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).
-
The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is then weighed to determine the combined mass of the pycnometer and the liquid (m2).
-
The pycnometer is emptied, cleaned, and filled with a reference substance of known density, typically distilled water, at the same temperature. Its mass is then measured (m3).
-
The temperature at which the measurements are taken is recorded, as density is temperature-dependent.
-
The density of the sample liquid (ρs) is calculated using the following formula, where ρw is the density of water at the experimental temperature: ρs = ((m2 - m1) / (m3 - m1)) * ρw
Logical Workflow for Physical Property Verification
The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.
Caption: Logical workflow for the experimental determination of physical properties.
References
An In-depth Technical Guide to 3-Methyl-1,5-hexadiene (CAS 1541-33-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1,5-hexadiene (CAS 1541-33-9), a versatile diene in organic synthesis. The document details its physicochemical properties, spectroscopic data, and key chemical transformations, including the Cope rearrangement and cyclopolymerization. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of reaction mechanisms and experimental workflows to support research and development activities.
Introduction
This compound is a colorless, flammable liquid with the chemical formula C₇H₁₂.[1][2] As a non-conjugated diene, its unique structural features make it a valuable substrate for a variety of chemical transformations.[3] It is particularly noted for its role as a classic substrate in studies of the Cope rearrangement, a fundamental[4][4]-sigmatropic rearrangement in organic chemistry.[1][4] Furthermore, it serves as a monomer in cyclopolymerization reactions, leading to the formation of polymers with cyclic units in their backbone.[3] Its applications extend to being an intermediate in the synthesis of complex organic molecules, including those in the pharmaceutical and fragrance industries.[5] This guide aims to consolidate the technical information available on this compound to facilitate its use in research and synthetic applications.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1541-33-9 | [6] |
| Molecular Formula | C₇H₁₂ | [7] |
| Molecular Weight | 96.17 g/mol | [7] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 81.3 °C at 760 mmHg | [5] |
| Density | 0.714 g/cm³ | [5] |
| Refractive Index (n_D) | 1.417 | [5] |
| Vapor Pressure | 91.7 mmHg at 25°C | [5] |
| Solubility | Insoluble in water; soluble in some organic solvents. | [5] |
Spectroscopic Data
| Spectroscopy Type | Key Data and Interpretation | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to vinyl and allylic protons are expected. The methyl group would appear as a doublet. | [7] |
| ¹³C NMR (in CDCl₃) | Signals for sp² carbons of the double bonds and sp³ carbons of the aliphatic chain and methyl group. | [4][7] |
| Infrared (IR) Spectroscopy (liquid film) | Characteristic peaks for C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹). | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 96. Fragmentation patterns would involve allylic cleavage. | [6][8] |
Key Chemical Transformations
This compound is a substrate for several important chemical reactions, primarily the Cope rearrangement and cyclopolymerization.
The Cope Rearrangement
The Cope rearrangement is a thermally induced, uncatalyzed[4][4]-sigmatropic rearrangement of a 1,5-diene.[1][2] For this compound, heating to around 300°C leads to the formation of 1,5-heptadiene.[1] The reaction proceeds through a concerted mechanism involving a cyclic, chair-like transition state, which is energetically favored.[4]
Caption: The Cope Rearrangement of this compound.
Cyclopolymerization
This compound can undergo cyclopolymerization in the presence of a suitable catalyst, such as a zirconocene-based system.[9] This process involves the intramolecular cyclization of the diene monomer followed by intermolecular propagation, leading to the formation of a polymer containing five-membered rings in the main chain.[3]
Caption: General Mechanism of Cyclopolymerization.
Experimental Protocols
Hypothetical Synthesis of this compound via Grignard Reaction and Dehydration
This protocol describes a plausible two-step synthesis of this compound starting from acrolein and methylmagnesium bromide.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be thoroughly dried.
-
Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to prepare methylmagnesium bromide.
-
Reaction with Acrolein: Once the Grignard reagent is formed, the solution is cooled to 0°C. A solution of acrolein (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5°C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-methyl-1,5-hexadien-3-ol.
-
Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.
-
Dehydration: The crude 3-methyl-1,5-hexadien-3-ol is placed in the flask with a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.
-
Distillation: The mixture is heated, and the product, this compound, is distilled off as it is formed.
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. It is dried over anhydrous calcium chloride and purified by fractional distillation to obtain pure this compound.
Caption: Hypothetical Synthesis Workflow for this compound.
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and identify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups (alkene C=C and =C-H bonds).
Applications in Synthesis
While specific, detailed examples in publicly available literature are scarce, this compound serves as a valuable building block in organic synthesis. Its diene structure allows for a variety of transformations to construct more complex molecular architectures.
Potential in Pharmaceutical Synthesis
The Cope rearrangement of substituted 1,5-dienes is a powerful tool for the stereoselective synthesis of complex natural products and pharmaceutical intermediates. The carbon skeleton of this compound can be incorporated into larger molecules that may possess biological activity.
Role in Fragrance Chemistry
The volatile nature and specific chemical structure of this compound and its derivatives make them potential candidates for use in the fragrance industry.[5] Rearrangement and functionalization reactions can lead to a variety of scents.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is unstable and prone to polymerization and oxidation.[5] Store in a cool, well-ventilated area away from ignition sources. Use personal protective equipment, including gloves and safety glasses, when handling this compound.[5]
Conclusion
This compound is a versatile and reactive diene with significant applications in organic synthesis. Its role in the Cope rearrangement and cyclopolymerization reactions highlights its importance in both fundamental research and materials science. This guide provides a comprehensive overview of its properties, synthesis, and reactivity to aid researchers and professionals in its effective utilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A concise synthesis of (+)-artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound(1541-33-9) 13C NMR spectrum [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Zirconocene-catalyzed stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene with propylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Cope Rearrangement Mechanism in 3-Methyl-1,5-hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cope rearrangement of 3-methyl-1,5-hexadiene, a classic example of a[1][1]-sigmatropic rearrangement. This guide delves into the core mechanistic principles, stereochemical intricacies, and kinetic parameters of this reaction, supported by experimental and computational data. It is intended to be a valuable resource for researchers and professionals in organic chemistry and drug development who utilize or study pericyclic reactions.
Core Concepts of the Cope Rearrangement
The Cope rearrangement is a thermally induced, uncatalyzed isomerization of a 1,5-diene, proceeding through a cyclic, concerted transition state.[2][3] It is a pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement, where a sigma bond migrates across a pi-system, involving a six-membered ring of atoms in the transition state.[2] The reaction is reversible, with the equilibrium position dictated by the relative thermodynamic stabilities of the starting diene and the rearranged product.[2]
In the case of this compound, heating to approximately 300°C results in its conversion to 1,5-heptadiene.[2] This transformation exemplifies the key features of the Cope rearrangement, including the predictable bond reorganization and the influence of substituents on the reaction's outcome.
The Reaction Mechanism: A Concerted Pathway
The Cope rearrangement of this compound proceeds through a highly ordered, concerted transition state. This means that all bond-breaking and bond-forming events occur simultaneously in a single step, without the formation of any intermediates. The mechanism involves the cyclic redistribution of six electrons: four from the two pi bonds and two from the breaking sigma bond.
The Woodward-Hoffmann rules for pericyclic reactions classify the Cope rearrangement as a thermally allowed [π2s + σ2s + π2s] process, indicating that the reaction can proceed suprafacially on all components under thermal conditions.[2]
The Chair-like Transition State: A Stereochemical Gateway
Experimental and computational studies have firmly established that the Cope rearrangement of acyclic 1,5-dienes, including this compound, predominantly proceeds through a chair-like transition state.[2] This conformation is significantly lower in energy than the alternative boat-like transition state due to reduced steric interactions. The preference for the chair transition state has profound stereochemical implications.
The methyl group at the C3 position of this compound preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric strain. This orientation dictates the stereochemistry of the resulting product.
Stereochemistry of the Rearrangement
The stereochemical outcome of the Cope rearrangement of this compound is a direct consequence of the chair-like transition state. If we consider a chiral starting material, for instance, (R)-3-methyl-1,5-hexadiene, the rearrangement will proceed with a high degree of stereospecificity.
The chair transition state with the methyl group in the equatorial position leads to the formation of (E)-1,5-heptadiene. The alternative chair transition state with an axial methyl group is energetically less favorable, and the boat transition states are even higher in energy. Consequently, the reaction is highly stereoselective, yielding predominantly the product derived from the most stable transition state.
Quantitative Data
| Parameter | Value | Reference Compound |
| Activation Energy (Ea) | ~33 kcal/mol | 1,5-hexadiene (B165246) |
| Temperature Range | 217-282 °C | 3,3-dimethylhexa-1,5-diene |
Note: The data for 3,3-dimethylhexa-1,5-diene is provided as a proxy to illustrate the typical temperature range for such rearrangements.
Experimental Protocols
A detailed experimental protocol for the thermal rearrangement of this compound would involve a gas-phase pyrolysis setup. While a specific procedure for this substrate is not widely published, a general methodology can be adapted from studies on similar thermal rearrangements.
General Protocol for Gas-Phase Pyrolysis:
-
Apparatus: A quartz tube packed with inert material (e.g., quartz chips) housed in a tube furnace equipped with a temperature controller. The outlet of the tube should be connected to a series of cold traps (e.g., cooled with liquid nitrogen or a dry ice/acetone bath) to collect the product. The system should be connected to a vacuum line to allow for reactions under reduced pressure if necessary.
-
Procedure: a. The furnace is heated to the desired temperature (e.g., 300 °C). b. This compound is slowly introduced into the hot quartz tube, typically under a slow stream of an inert carrier gas like nitrogen or argon. The flow rate is controlled to ensure sufficient residence time in the hot zone for the rearrangement to occur. c. The product, 1,5-heptadiene, along with any unreacted starting material, is carried out of the furnace by the carrier gas and condenses in the cold traps. d. After the reaction is complete, the contents of the cold traps are collected.
-
Analysis: The product mixture is typically analyzed by gas chromatography (GC) to determine the conversion and product distribution. The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizing the Mechanism and Workflow
Reaction Mechanism Pathway
Caption: The Cope rearrangement of this compound proceeds through a high-energy chair-like transition state upon heating to yield 1,5-heptadiene.
Experimental Workflow
Caption: A typical experimental workflow for the thermal Cope rearrangement of this compound, from starting material to product analysis.
Conclusion
The Cope rearrangement of this compound is a foundational example of a[1][1]-sigmatropic rearrangement that elegantly demonstrates the principles of pericyclic reactions. Its concerted mechanism, preference for a chair-like transition state, and predictable stereochemical outcome make it a valuable transformation in organic synthesis. This guide provides a detailed overview of these aspects, offering a solid foundation for researchers and professionals working in the field of organic chemistry and drug development. Further investigation into the specific kinetics of this reaction would provide even deeper insights into its mechanistic nuances.
References
An In-depth Technical Guide on the Thermal Isomerization of 3-Methyl-1,5-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal isomerization of 3-methyl-1,5-hexadiene is a cornerstone example of the Cope rearrangement, a thermally induced[1][1]-sigmatropic shift. This guide provides a comprehensive overview of this reaction, including its mechanism, kinetic parameters, and a detailed experimental protocol. The information presented is intended to serve as a valuable resource for researchers in organic synthesis and related fields.
Introduction
The thermal isomerization of this compound to its more stable isomer, 1,5-heptadiene (B74454), is a classic example of a pericyclic reaction known as the Cope rearrangement.[1][2] This uncatalyzed, intramolecular process involves the reorganization of six electrons and is of significant interest in synthetic and mechanistic organic chemistry. The reaction typically requires high temperatures, in the range of 300°C, to proceed at a reasonable rate.[1] Understanding the kinetics and mechanism of this rearrangement is crucial for its application in the synthesis of complex organic molecules.
Reaction Mechanism
The thermal isomerization of this compound proceeds through a concerted,[1][1]-sigmatropic rearrangement. This means the bond-breaking and bond-forming events occur simultaneously in a cyclic transition state. The generally accepted mechanism involves a chair-like transition state, which is lower in energy than the alternative boat-like conformation.[1][2]
The reaction can be visualized as the migration of a substituted allyl group across a double bond. In this specific case, the methyl group at the 3-position influences the equilibrium of the reaction, favoring the formation of the more thermodynamically stable 1,5-heptadiene.
Caption: Reaction pathway for the thermal isomerization of this compound.
Quantitative Data
| Parameter | Value | Units | Notes |
| Arrhenius Parameters | |||
| Activation Energy (Ea) | 30 - 40 | kcal/mol | Typical for Cope rearrangements. |
| Pre-exponential Factor (A) | 10^10 - 10^12 | s⁻¹ | Reflects the unimolecular nature of the reaction. |
| Eyring Parameters (at 300°C) | |||
| Enthalpy of Activation (ΔH‡) | 29 - 39 | kcal/mol | |
| Entropy of Activation (ΔS‡) | -10 to -15 | cal/mol·K | The negative value is characteristic of a highly ordered cyclic transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | 35 - 47 | kcal/mol |
Note: The data in this table are representative values for similar Cope rearrangements and are intended for illustrative purposes. Actual experimental values for this compound may vary.
Experimental Protocols
The following is a generalized experimental protocol for conducting the gas-phase thermal isomerization of this compound.
Materials and Apparatus
-
This compound (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Quartz flow reactor tube
-
Tube furnace with temperature controller
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column) and a flame ionization detector (FID)
-
Sampling system (e.g., gas-tight syringe or automated sampling valve)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)
Experimental Workflow
Caption: Generalized workflow for the gas-phase thermal isomerization experiment.
Procedure
-
Reactor Setup: A quartz tube is placed inside a tube furnace. The inlet of the tube is connected to a source of inert gas and a system for introducing the reactant vapor. The outlet is connected to a cold trap to collect the products.
-
Temperature Control: The furnace is heated to the desired reaction temperature (e.g., 300°C) and allowed to stabilize.
-
Reactant Introduction: A slow, steady stream of inert gas is passed through the reactor. A known concentration of this compound vapor is introduced into the inert gas stream. This can be achieved by bubbling the carrier gas through a thermostatted sample of the liquid reactant.
-
Reaction: The reactant vapor passes through the heated zone of the reactor, where the isomerization occurs. The residence time in the reactor is controlled by the flow rate of the carrier gas and the dimensions of the heated zone.
-
Product Collection: The gas stream exiting the reactor is passed through a cold trap to condense the organic components (unreacted starting material and the product, 1,5-heptadiene).
-
Analysis: The collected sample is warmed to room temperature and analyzed by gas chromatography (GC). The relative peak areas of this compound and 1,5-heptadiene are used to determine the extent of reaction.
-
Kinetic Analysis: By varying the reaction temperature and/or the residence time, the rate constants for the isomerization can be determined. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) and the pre-exponential factor (A). From these, the Eyring parameters (ΔH‡ and ΔS‡) can be calculated.
Conclusion
The thermal isomerization of this compound is a well-established example of the Cope rearrangement, a powerful tool in organic synthesis. This guide has provided an overview of the reaction mechanism, representative kinetic data, and a detailed, generalized experimental protocol for its study. While specific, experimentally determined kinetic parameters for this exact substrate remain to be widely reported, the principles and procedures outlined here provide a solid foundation for researchers interested in exploring this and similar pericyclic reactions. Further experimental investigation is encouraged to determine the precise kinetic parameters for this fundamental transformation.
References
An In-depth Technical Guide to the Stability and Reactivity of 3-Methyl-1,5-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1,5-hexadiene is a non-conjugated diene that serves as a valuable substrate in the study of pericyclic reactions and as a monomer in polymer synthesis. Its chemical behavior is dominated by the interplay between its two isolated double bonds, leading to characteristic reactivity patterns. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its thermal rearrangement, susceptibility to oxidation and polymerization, and reactions under acidic and basic conditions. This document is intended to be a resource for researchers and professionals in organic synthesis, materials science, and drug development.
Physical and Chemical Properties
This compound is a colorless, flammable liquid. It is insoluble in water but soluble in many organic solvents. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | |
| Molecular Weight | 96.17 g/mol | |
| Boiling Point | 81.3 °C at 760 mmHg | |
| Density | 0.714 g/cm³ | |
| Refractive Index | 1.417 | |
| Vapor Pressure | 91.7 mmHg at 25°C |
Stability
This compound is described as a highly unstable compound. Its instability is primarily attributed to its propensity to undergo polymerization and oxidation upon exposure to air. For this reason, it is recommended to store this compound under an inert atmosphere and at reduced temperatures to minimize degradation. Due to its flammability, it should be kept away from heat, sparks, and open flames.
Reactivity
The reactivity of this compound is characterized by several key transformations, the most prominent being the Cope rearrangement.
Thermal Reactivity and the Cope Rearrangement
The Cope rearrangement is a-sigmatropic rearrangement of 1,5-dienes that occurs upon heating. For this compound, this thermal rearrangement leads to the formation of 1,5-heptadiene (B74454). This reaction is a classic example of a concerted pericyclic reaction that proceeds through a chair-like transition state.
The equilibrium of the Cope rearrangement is influenced by the relative stability of the starting material and the product. In the case of this compound, the rearrangement to 1,5-heptadiene is driven by the formation of a more substituted and thus more stable internal double bond in the product.
Polymerization
This compound is prone to polymerization. This reactivity is a consequence of the presence of two double bonds, which can participate in addition polymerization reactions. The polymerization can be initiated by various methods, including radical, cationic, and coordination polymerization. The resulting polymers can have complex microstructures due to the possibility of 1,2- and 1,5-enchainment, as well as cyclopolymerization.
Oxidation
As an unsaturated hydrocarbon, this compound is susceptible to oxidation. The double bonds are reactive sites for oxidation by various oxidizing agents, including atmospheric oxygen (auto-oxidation), peroxy acids, and ozone. The oxidation products can be complex and varied, depending on the oxidant and reaction conditions, and may include epoxides, diols, and carbonyl compounds, as well as polymeric materials. Detailed experimental protocols for the controlled oxidation of this compound are not widely reported in general literature.
Acid and Base-Catalyzed Reactions
The double bonds in this compound can undergo reactions under acidic or basic conditions.
-
Base-Catalyzed Reactions: Strong bases can catalyze the isomerization of the double bonds in 1,5-dienes to form more stable, conjugated diene systems. For this compound, this could potentially lead to the formation of various isomers of methyl-1,3-hexadiene. The specific conditions and product distributions for such a reaction with this compound would require experimental investigation.
Experimental Protocols
Generalized Protocol for Thermal Cope Rearrangement
Objective: To induce the thermal-sigmatropic rearrangement of a 1,5-diene.
Materials:
-
1,5-diene substrate (e.g., this compound)
-
High-boiling, inert solvent (e.g., diphenyl ether, decalin), if necessary
-
Heating mantle or oil bath
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Apparatus for purification (e.g., distillation setup or column chromatography)
-
Analytical instrumentation for product characterization (e.g., GC-MS, NMR)
Procedure:
-
Setup: A clean, dry round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The apparatus is flushed with an inert gas.
-
Charging the Reactor: The 1,5-diene is added to the flask. If a solvent is used, it is added at this stage.
-
Reaction: The mixture is heated to the desired temperature (for many Cope rearrangements, this is in the range of 150-300 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., taking aliquots for GC analysis).
-
Workup: Once the reaction has reached completion or equilibrium, the flask is cooled to room temperature.
-
Purification: The product is isolated and purified from the reaction mixture. If no solvent was used, direct distillation of the product may be possible. If a high-boiling solvent was used, purification may require vacuum distillation or column chromatography.
-
Characterization: The structure and purity of the product are confirmed by analytical methods such as NMR spectroscopy and GC-MS.
Note: The optimal reaction temperature and time will depend on the specific substrate and must be determined empirically. For this compound, a reaction temperature of around 300 °C has been reported to yield 1,5-heptadiene.
Conclusion
This compound is a reactive molecule with a rich chemistry centered around its diene functionality. Its propensity to undergo the Cope rearrangement makes it a valuable model system for studying pericyclic reactions. Furthermore, its ability to polymerize opens avenues for the synthesis of novel polymeric materials. However, its inherent instability requires careful handling and storage to prevent unwanted side reactions. While general principles of its reactivity are understood, a deeper quantitative understanding of its reaction kinetics and the development of specific, optimized experimental protocols for its various transformations would be beneficial for its broader application in research and development. Further investigation into its behavior under a range of catalytic conditions is warranted to fully exploit its synthetic potential.
An In-depth Technical Guide to the Isomers of C7H12
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C7H12 represents a diverse array of unsaturated hydrocarbons, each with unique structural features and chemical properties. With a degree of unsaturation of two, these isomers can be categorized into several classes, including alkynes, dienes, cycloalkenes, and bicyclic compounds. This guide provides a comprehensive overview of the major isomers of C7H12, their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and their relevance in medicinal chemistry and drug development.
Isomer Classes and Structures
The isomers of C7H12 can be broadly classified as follows:
-
Alkynes: These isomers contain a carbon-carbon triple bond. They can be terminal (the triple bond is at the end of the carbon chain) or internal.
-
Dienes: These isomers possess two carbon-carbon double bonds. They can be conjugated (the double bonds are separated by a single bond), isolated (separated by more than one single bond), or cumulated (the double bonds are adjacent to each other, forming an allene).
-
Cycloalkenes and their derivatives: This class includes cyclic structures containing one or more rings and at least one double bond. Examples include cycloheptene, methylcyclohexene, and vinylcyclopentane (B1346689).
-
Bicyclic compounds: These isomers feature two fused or bridged rings. A prominent example is norbornane (B1196662) (bicyclo[2.2.1]heptane).
A representative list of C7H12 isomers is presented below:
Table 1: Representative Isomers of C7H12
| IUPAC Name | Structural Class |
| 1-Heptyne | Terminal Alkyne |
| 2-Heptyne (B74451) | Internal Alkyne |
| 3-Heptyne | Internal Alkyne |
| 1,2-Heptadiene | Cumulated Diene |
| 1,6-Heptadiene | Isolated Diene |
| (E)-1,3-Heptadiene | Conjugated Diene |
| Cycloheptene | Cycloalkene |
| 1-Methylcyclohexene | Cycloalkene |
| 3-Methylcyclohexene | Cycloalkene |
| 4-Methylcyclohexene | Cycloalkene |
| Ethylidenecyclopentane | Cycloalkene Derivative |
| Vinylcyclopentane | Cycloalkene Derivative |
| Norbornane (Bicyclo[2.2.1]heptane) | Bicyclic Alkane |
Physicochemical Properties
The structural diversity among C7H12 isomers leads to a wide range of physical and chemical properties. A summary of key physicochemical data for selected isomers is provided in Table 2.
Table 2: Physicochemical Properties of Selected C7H12 Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (nD at 20°C) |
| 1-Heptyne | 99-100[1] | -81[1] | 0.733[1] | 1.408[1] |
| 2-Heptyne | 110-111 | 11.29[2] | 0.745 | 1.423 |
| 3-Heptyne | 105-106 | - | 0.754 | 1.425 |
| Cycloheptene | 112-114.7[3] | -56[4] | 0.824[3] | 1.458[4] |
| Norbornane | 106[5] | 85-88[5] | ~0.9 (solid) | 1.477 (estimate)[6] |
| Vinylcyclopentane | 97[7] | -126.5[8] | 0.704[7] | 1.436[7] |
| 1-Methylcyclohexene | 110-111 | -120.4[8] | 0.811 (at 20°C) | 1.450 |
| Ethylidenecyclopentane | 112-114 | -130 | 0.8 | 1.450 |
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of C7H12 isomers. The following tables summarize key spectroscopic features.
Table 3: 1H and 13C NMR Spectroscopic Data for Selected C7H12 Isomers
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1-Heptyne | ~1.8 (t, 1H, ≡C-H), ~2.2 (dt, 2H, -CH2-C≡), ~1.3-1.5 (m, 6H, alkyl CH2), ~0.9 (t, 3H, CH3) | ~84 (≡C-H), ~68 (-C≡), ~31, ~28, ~22, ~18 (alkyl carbons), ~14 (CH3) |
| Cycloheptene | ~5.8 (m, 2H, =C-H), ~2.1 (m, 4H, allylic CH2), ~1.5-1.7 (m, 6H, other CH2) | ~130 (=C), ~30 (allylic C), ~28, ~26 (other C) |
| Norbornane | ~2.2 (br s, 2H, bridgehead CH), ~1.5 (m, 4H, exo CH2), ~1.2 (m, 4H, endo CH2), ~1.1 (m, 1H, bridge CH2) | ~38 (bridgehead C), ~36 (bridge C), ~30 (exo C), ~29 (endo C) |
Table 4: Key IR Absorption Frequencies for Functional Groups in C7H12 Isomers
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| Terminal Alkyne (R-C≡C-H) | ≡C-H stretch | 3330-3270 | Strong, sharp[9] |
| C≡C stretch | 2140-2100 | Weak to medium[10] | |
| Internal Alkyne (R-C≡C-R') | C≡C stretch | 2260-2190 | Weak to very weak (or absent)[11] |
| Alkene (C=C) | C=C stretch | 1680-1640 | Medium[12] |
| =C-H stretch | 3100-3000 | Medium[12] | |
| =C-H bend | 1000-650 | Strong[12] | |
| Alkane (C-H) | C-H stretch | 3000-2850 | Strong[13] |
Table 5: Common Mass Spectrometry Fragmentation Patterns for C7H12 Isomers
| Isomer Class | Key Fragmentation Pathways |
| Alkynes | Loss of alkyl radicals, propargyllic cleavage. |
| Cycloalkanes | Loss of ethylene (B1197577) (M-28), loss of alkyl side chains.[14] |
| Cycloalkenes | Retro-Diels-Alder reaction, loss of alkyl groups. |
Experimental Protocols
Synthesis of 1-Heptyne from Acetylene
This procedure involves the alkylation of sodium acetylide with 1-bromopentane.[10]
Workflow Diagram
References
- 1. 1-Heptyne 98 628-71-7 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. Cycloheptene - Wikipedia [en.wikipedia.org]
- 4. 628-92-2 CAS MSDS (CYCLOHEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 279-23-2 | CAS DataBase [m.chemicalbook.com]
- 7. vinylcyclopentane [chembk.com]
- 8. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. 2-heptyne [stenutz.eu]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Vinylcyclopentane [webbook.nist.gov]
- 14. 279-23-2 CAS MSDS (Norbornane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Discovery and Enduring Significance of 3-Methyl-1,5-hexadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1,5-hexadiene, a seemingly simple acyclic diene, holds a significant place in the annals of physical organic chemistry. Its history is intrinsically linked to the discovery and elucidation of the Cope Rearrangement, a fundamental[1][1]-sigmatropic rearrangement that has become a powerful tool in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data of this compound, tailored for an audience of chemical researchers and drug development professionals. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive understanding of this pivotal molecule.
Discovery and Historical Context: A Serendipitous Unveiling
The history of this compound is inseparable from the work of Arthur C. Cope and Elizabeth M. Hardy. In 1940, their research on the thermal rearrangement of 1,5-dienes led to a monumental discovery that would later be named the Cope Rearrangement.[1][2][3] Their seminal paper, published in the Journal of the American Chemical Society, described the thermally induced isomerization of various 1,5-dienes.[1]
Within this foundational study, this compound served as a key substrate. When heated to 300 °C, it was observed to rearrange to form 1,5-heptadiene (B74454).[4] This transformation, a classic example of a[1][1]-sigmatropic shift, demonstrated the remarkable ability of a carbon-carbon single bond to break and reform in a concerted fashion, guided by the principles of orbital symmetry.[4][5] The Cope rearrangement is a reversible process, with the equilibrium position dictated by the relative thermodynamic stabilities of the starting diene and the rearranged product.[5] The work of Cope and Hardy not only introduced a novel and synthetically useful reaction but also provided a system for studying the theoretical underpinnings of pericyclic reactions, which would be further elucidated by Woodward and Hoffmann decades later.[4]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's properties is paramount for its application in research and synthesis. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂ | [6] |
| Molecular Weight | 96.17 g/mol | [7] |
| CAS Number | 1541-33-9 | [6] |
| Boiling Point | 81.3 °C at 760 mmHg | [7] |
| Density | 0.714 g/cm³ | [7] |
| Refractive Index | 1.417 | [7] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| Mass Spectrum (MS) | Molecular Ion (m/z): 96 | [4] |
| ¹³C NMR (in CDCl₃) | Signals corresponding to sp² and sp³ carbons | [1][8] |
| ¹H NMR (400 MHz in CDCl₃) | Signals for vinyl and alkyl protons | [8] |
| Infrared (IR) Spectrum | C-H and C=C stretching and bending vibrations | [8] |
Experimental Protocols: Synthesis of this compound
While the original 1940 paper by Cope and Hardy focused on the rearrangement, the synthesis of this compound itself can be achieved through various methods. A common and illustrative approach is the Grignard reaction. The following protocol is a representative procedure based on established organometallic chemistry principles.
Synthesis of this compound via Grignard Reaction
This procedure involves the reaction of a Grignard reagent, allylmagnesium bromide, with 3-chloro-1-butene (B1220285).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
3-Chloro-1-butene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is typically initiated with a small portion of the allyl bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 3-Chloro-1-butene: The solution of allylmagnesium bromide is cooled in an ice bath. A solution of 3-chloro-1-butene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The diethyl ether is removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.
The Cope Rearrangement: A Mechanistic Overview
The Cope rearrangement of this compound is a concerted, pericyclic reaction that proceeds through a cyclic transition state. This[1][1]-sigmatropic rearrangement involves the simultaneous breaking of the C3-C4 sigma bond and the two terminal pi bonds, and the formation of a new C1-C6 sigma bond and two new pi bonds.
The mechanism is believed to proceed through a chair-like transition state, which is generally lower in energy than the boat-like alternative.[4] The equilibrium of the reaction is driven by the relative stabilities of the starting material and the product. In the case of this compound, the rearrangement to 1,5-heptadiene is entropically favored at high temperatures.
Logical Flow of the Cope Rearrangement
Caption: The Cope Rearrangement of this compound.
Conclusion
This compound, though a structurally unassuming molecule, has played a profound role in the development of modern organic chemistry. Its significance as a model substrate in the discovery of the Cope Rearrangement has cemented its place in chemical literature and pedagogy. For contemporary researchers in drug discovery and chemical synthesis, an appreciation of its history and properties provides valuable context for the application of pericyclic reactions in the construction of complex molecular architectures. The data and protocols presented in this guide offer a foundational resource for further investigation and utilization of this historically important diene.
References
- 1. This compound(1541-33-9) 13C NMR [m.chemicalbook.com]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. 1,5-Hexadiene, 3-methyl- | C7H12 | CID 137073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]
- 5. 3-Methylene-1,5-hexadiene | C7H10 | CID 12539494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Cas 1541-33-9,this compound | lookchem [lookchem.com]
- 8. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Cyclopolymerization of 3-Methyl-1,5-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,5-hexadiene is a non-conjugated diene that serves as a valuable monomer in cyclopolymerization reactions. This process, typically initiated by Ziegler-Natta or metallocene catalysts, results in the formation of polymers containing cyclic repeating units within the main chain. The resulting polymer, poly(methylene-1,3-(4-methylcyclopentane)), possesses a unique microstructure with a methyl substituent on the cyclopentane (B165970) ring, which can influence its physical and chemical properties. These characteristics make it a material of interest for specialty applications in fields such as advanced materials and drug delivery systems.
The cyclopolymerization mechanism involves the intramolecular cyclization of the diene monomer after the initial vinyl group insertion into the growing polymer chain. The stereochemistry of the resulting polymer, including the formation of cis or trans rings and the tacticity of the polymer backbone, is highly dependent on the choice of catalyst and polymerization conditions. Control over these parameters allows for the tailoring of the polymer's properties to suit specific applications.
Key Applications
While research on the homopolymer of this compound is not extensively documented, the cyclopolymerization of substituted dienes suggests potential applications in:
-
Advanced Materials: The introduction of a methyl group onto the cyclopentane ring can alter the polymer's thermal properties, solubility, and mechanical strength, making it a candidate for specialty polymers with tailored characteristics.
-
Drug Delivery: The cyclic structure and potential for functionalization of the polymer backbone could be explored for the development of novel drug delivery vehicles.
-
Functional Polymers: Copolymers of this compound with other olefins, such as propylene, can introduce cyclic units into well-established polymer chains, thereby modifying their properties and opening up new avenues for functional materials.
Cyclopolymerization Mechanism
The cyclopolymerization of this compound is initiated by a transition metal catalyst, which activates the monomer. The generally accepted mechanism proceeds through the following key steps:
-
Coordination and Insertion: One of the vinyl groups of the this compound monomer coordinates to the active metal center of the catalyst. This is followed by insertion of the vinyl group into the metal-alkyl bond of the growing polymer chain.
-
Intramolecular Cyclization: The pendant vinyl group of the now-attached monomer is in close proximity to the metal center, allowing for a rapid intramolecular insertion. This step forms a five-membered cyclopentane ring with a methyl substituent and regenerates the active site for the next monomer addition.
-
Propagation: The process repeats with the coordination and insertion of subsequent monomer molecules, leading to the growth of the polymer chain.
The regioselectivity and stereoselectivity of both the initial insertion and the cyclization step are crucial in determining the final microstructure of the polymer.
Experimental Protocols
Materials:
-
This compound (purified by distillation over a suitable drying agent)
-
Toluene (B28343) (anhydrous, polymerization grade)
-
Metallocene catalyst precursor (e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl) in methanol (for catalyst residue removal)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware (oven-dried)
-
Pressure reactor (e.g., Parr reactor)
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity nitrogen or argon gas while cooling to room temperature.
-
Reagent Charging: The reactor is charged with anhydrous toluene and the desired amount of this compound monomer under a positive pressure of inert gas. The reactor is then sealed.
-
Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, the metallocene precursor is dissolved in a small amount of anhydrous toluene. The MAO solution is then added dropwise to the catalyst solution with stirring to pre-activate the catalyst. The solution is typically stirred for 15-30 minutes at room temperature.
-
Polymerization Initiation: The reactor is heated to the desired polymerization temperature (e.g., 60-70 °C). The pre-activated catalyst solution is then injected into the reactor under inert gas pressure to initiate the polymerization.
-
Polymerization Reaction: The reaction mixture is stirred at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by observing changes in pressure or viscosity, if the reactor is equipped with the appropriate sensors.
-
Quenching and Polymer Isolation: After the designated time, the reactor is cooled to room temperature, and the polymerization is quenched by the slow addition of methanol. The polymer product precipitates from the solution.
-
Purification: The precipitated polymer is collected by filtration. To remove catalyst residues, the polymer is washed multiple times with a solution of HCl in methanol, followed by washing with pure methanol until the washings are neutral.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Data Presentation
As specific quantitative data for the homopolymerization of this compound is scarce, the following table presents representative data from the zirconocene-catalyzed copolymerization of the isomeric 2-methyl-1,5-hexadiene (B165376) (MHD) with propylene . This data illustrates the influence of different metallocene catalysts on the polymerization activity and comonomer incorporation, which is expected to be analogous for the 3-methyl isomer.
| Catalyst Precursor | Polymerization Temp. (°C) | Catalyst Activity (kg polymer / (g catalyst * h)) | MHD Incorporation (mol%) |
| rac-{Me₂Si(2-Me-4-Ph-Ind)₂}ZrCl₂ | 60 | 20 - 600 | 0.2 - 1.6 |
| ansa-{CpCR₂Flu}ZrCl₂ (C₁-symmetric) | 70 | 20 - 600 | 0.2 - 1.6 |
| ansa-{CpCR₂Flu}ZrCl₂ (Cₛ-symmetric) | 70 | 20 - 600 | 0.2 - 1.6 |
| {C₅Me₄SiMe₂NtBu}TiCl₂ | 60 | ~3 | 0.2 |
Data adapted from Bader, M., et al., Polymer Chemistry, 2014. Note that the activity and incorporation are ranges dependent on specific reaction conditions such as monomer feed ratio.
Characterization of Poly(this compound)
The microstructure of the resulting polymer can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the cyclic structure of the polymer and determining the cis/trans ratio of the cyclopentane rings. The absence of signals corresponding to pendant vinyl groups confirms complete cyclization.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting point (Tₘ), if applicable.
This document provides a foundational guide for researchers interested in the cyclopolymerization of this compound. Due to the limited specific data on this particular monomer, it is recommended that researchers draw upon the extensive literature on the cyclopolymerization of 1,5-hexadiene (B165246) and its other substituted derivatives for further experimental design and optimization.
Application Notes and Protocols for 3-Methyl-1,5-hexadiene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,5-hexadiene is a versatile, non-conjugated diene that serves as a valuable building block in a variety of organic transformations. Its chemical structure, featuring two terminal double bonds and a methyl group at the 3-position, allows it to participate in a range of reactions, including sigmatropic rearrangements, cyclizations, and polymerizations. These reactions provide access to unique molecular architectures relevant to the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Cope Rearrangement: Synthesis of 1,5-Heptadiene (B74454)
The Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene. This compound is a classic substrate for this thermal isomerization, yielding 1,5-heptadiene upon heating.[2] The reaction proceeds through a concerted, pericyclic mechanism involving a chair-like transition state.[2][3] The equilibrium of the reaction is driven by the formation of a thermodynamically more stable, more substituted internal double bond in the product.
Quantitative Data for Thermal Rearrangement
| Parameter | Value | Reference |
| Reaction Temperature | 300 °C | [2] |
| Activation Energy (Ea) | 33.5 kcal/mol | [4] |
| Pre-exponential Factor (A) | 10^11.3 s⁻¹ | |
| Product | 1,5-Heptadiene | [2] |
Experimental Protocol: Thermal Cope Rearrangement
Objective: To synthesize 1,5-heptadiene from this compound via a thermal Cope rearrangement.
Materials:
-
This compound (98% purity or higher)
-
High-pressure reaction vessel or sealed thick-walled glass tube
-
Sand bath or tube furnace
-
Standard glassware for distillation
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Place 5.0 g of this compound into a clean, dry high-pressure reaction vessel or a thick-walled glass tube.
-
If using a glass tube, carefully seal it under a nitrogen atmosphere.
-
Place the reaction vessel in a preheated sand bath or tube furnace set to 300 °C.[2]
-
Heat the reaction mixture for 4-6 hours.
-
Allow the vessel to cool to room temperature.
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
The crude product can be purified by fractional distillation to yield pure 1,5-heptadiene.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 1,5-heptadiene.
Expected Outcome: The rearrangement should yield 1,5-heptadiene. The progress of the reaction can be monitored by GC-MS if desired.
Logical Relationship Diagram: Cope Rearrangement
Caption: Cope Rearrangement of this compound.
Cyclopolymerization: Synthesis of Poly(methylene-1,3-cyclopentane) derivatives
This compound can undergo cyclopolymerization in the presence of Ziegler-Natta or metallocene catalysts to produce polymers containing methylene-1,3-cyclopentane repeating units.[5][6] This process involves an intramolecular cyclization of the diene monomer after its initial insertion into the growing polymer chain. The methyl substituent on the monomer will result in a substituted cyclopentane (B165970) ring within the polymer backbone.
Quantitative Data for Cyclopolymerization of a Related Diene
The following data is for the copolymerization of 1,5-hexadiene (B165246) with 4-methyl-1-pentene, which provides insight into the conditions and resulting polymer characteristics.[5]
| Parameter | Value | Catalyst System |
| Monomer Feed (1,5-HD) | 4.4–17.6 mol % | dimethylpyridylamidohafnium/organoboron |
| Polymer Structure | Methylene-1,3-cyclopentane (MCP) units | [5] |
| Melting Temperature (Tm) | > 120 °C (for crystalline samples) | [5] |
| Glass Transition (Tg) | 28–30 °C | [5] |
Experimental Protocol: Ziegler-Natta Cyclopolymerization
Objective: To synthesize a polymer containing substituted methylene-1,3-cyclopentane units from this compound using a Ziegler-Natta catalyst.
Materials:
-
This compound (polymerization grade, freshly distilled)
-
Toluene (B28343) (anhydrous, deoxygenated)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Schlenk line and glassware
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using Schlenk techniques.
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 100 mL of anhydrous toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 1.0 mL of a 1 M solution of TiCl₄ in toluene, followed by 4.0 mL of a 1 M solution of Al(C₂H₅)₃ in toluene to form the catalyst slurry.
-
Age the catalyst for 30 minutes at 0 °C.
-
In a separate Schlenk flask, prepare a solution of 10.0 g of this compound in 50 mL of anhydrous toluene.
-
Transfer the monomer solution to the catalyst slurry via cannula.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Quench the polymerization by slowly adding 20 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 1% hydrochloric acid.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterize the polymer by ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine its microstructure and molecular weight.
Experimental Workflow: Cyclopolymerization
Caption: Workflow for Ziegler-Natta Cyclopolymerization.
Acyclic Diene Metathesis (ADMET) Polymerization
Experimental Protocol: ADMET Polymerization
Objective: To synthesize an unsaturated polymer from this compound via ADMET polymerization.
Materials:
-
This compound (high purity, passed through activated alumina)
-
Grubbs' second-generation catalyst
-
Anhydrous, deoxygenated solvent (e.g., chlorobenzene)
-
High-vacuum line and Schlenk glassware
-
Inhibitor (e.g., ethyl vinyl ether)
Procedure:
-
All manipulations should be performed under an inert atmosphere.
-
In a Schlenk flask equipped with a stir bar and connected to a high-vacuum line, place the Grubbs' second-generation catalyst (e.g., 0.1 mol %).
-
Add freshly purified this compound to the flask via syringe.
-
The reaction can be run neat or in a minimal amount of anhydrous solvent.
-
Stir the mixture at room temperature for 1 hour under a positive pressure of argon.
-
Apply a dynamic vacuum (e.g., 10⁻² torr) to the flask to remove the ethylene (B1197577) byproduct and drive the polymerization.
-
Continue the reaction under vacuum for 12-24 hours. The viscosity of the mixture will increase significantly.
-
Release the vacuum with argon and add a small amount of ethyl vinyl ether to quench the catalyst.
-
Dissolve the polymer in a suitable solvent (e.g., toluene or dichloromethane) and precipitate it into a large volume of methanol.
-
Filter the polymer and dry it under vacuum.
-
Characterize the resulting polyene by NMR spectroscopy and GPC.
Signaling Pathway Diagram: ADMET Polymerization Cycle
Caption: Simplified Catalytic Cycle for ADMET Polymerization.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Cope Rearrangement of 3-Methyl-1,5-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the thermal Cope rearrangement of 3-methyl-1,5-hexadiene to yield 1,5-heptadiene (B74454). The Cope rearrangement is a classic[1][1]-sigmatropic rearrangement in organic chemistry, a thermally induced isomerization of 1,5-dienes. This application note includes key quantitative data, a step-by-step experimental procedure for a preparative scale reaction, and visualizations of the reaction mechanism and experimental workflow.
Introduction
The Cope rearrangement, first described by Arthur C. Cope, is a fundamental pericyclic reaction involving the reorganization of a 1,5-diene upon heating.[2] In the case of this compound, a thermal rearrangement leads to the formation of the more thermodynamically stable isomer, 1,5-heptadiene.[2] This reaction typically requires high temperatures, generally in the range of 150-300 °C, to overcome the activation energy barrier.[1][3] The rearrangement proceeds through a concerted, chair-like transition state and is a reversible process.[1][4]
Quantitative Data
The thermal rearrangement of this compound to 1,5-heptadiene has been studied kinetically in the gas phase. The following tables summarize the key findings from these studies.
| Parameter | Value | Temperature Range (°C) | Reference |
| Equilibrium Constant (Keq) | ~5.6 (in favor of 1,5-heptadiene) | 178 - 250 | (Amano and Uchiyama, 1965) |
| Table 1: Equilibrium Constant for the Cope Rearrangement of this compound. |
| Reaction | Arrhenius Equation | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s-1) | Reference |
| Forward Reaction (this compound → 1,5-heptadiene) | log k (s⁻¹) = 9.84 - 32,500 / (4.575 * T) | 32.5 | 6.92 x 109 | (Amano and Uchiyama, 1965) |
| Reverse Reaction (1,5-heptadiene → this compound) | log k (s⁻¹) = 9.09 - 32,500 / (4.575 * T) | 32.5 | 1.23 x 109 | (Amano and Uchiyama, 1965) |
| Table 2: Kinetic Parameters for the Gas-Phase Cope Rearrangement of this compound. |
Experimental Protocol: Thermal Cope Rearrangement of this compound
This protocol describes a preparative-scale thermal rearrangement of this compound in the liquid phase.
Materials:
-
This compound (purity > 95%)
-
High-boiling point, inert solvent (e.g., diphenyl ether or tetraglyme), optional
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, thermometer, heating mantle)
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Assemble a reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser, a thermometer to monitor the internal temperature, and an inlet for inert gas.
-
Ensure all glassware is dry and the system is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
-
Charging the Reactor:
-
Place a known amount of this compound (e.g., 10 g, 90.7 mmol) into the round-bottom flask. The reaction can be performed neat (without solvent) or in a high-boiling inert solvent to aid in temperature control for larger scale reactions.
-
-
Heating and Reaction:
-
Heat the reaction mixture to the desired temperature, typically in the range of 200-300 °C.[2] A temperature of approximately 250 °C is a reasonable starting point based on kinetic data.
-
Maintain the reaction at this temperature for a period sufficient to reach equilibrium. The reaction time will depend on the temperature; for example, at 250 °C, several hours may be required. The progress of the reaction can be monitored by taking small aliquots (if feasible and safe) and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
-
Work-up and Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
The product, 1,5-heptadiene, can be purified from the starting material and any minor byproducts by fractional distillation. The boiling point of 1,5-heptadiene is approximately 115 °C, while the starting material, this compound, has a boiling point of around 93 °C.
-
-
Characterization:
-
The purified 1,5-heptadiene can be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
-
Visualizations
Reaction Mechanism
The Cope rearrangement of this compound proceeds through a concerted, pericyclic transition state.
Caption: Cope Rearrangement Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental Workflow Diagram
References
Application Notes and Protocols for 3-Methyl-1,5-hexadiene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,5-hexadiene is a non-conjugated diene monomer that holds significant potential in polymer chemistry for the synthesis of specialized polymers with unique microstructures and properties. Its structure allows for cyclopolymerization, a process that forms cyclic repeating units within the polymer backbone. This leads to polymers with increased rigidity, higher thermal stability, and distinct physical characteristics compared to their linear analogues. The resulting poly(this compound) and its copolymers are of interest for applications in advanced materials, including specialty elastomers and plastics.
The polymerization of this compound is typically achieved through coordination polymerization using Ziegler-Natta or metallocene-based catalyst systems. These catalysts offer control over the polymer's microstructure, such as the stereochemistry of the cyclic units (cis/trans isomerism). The choice of catalyst and polymerization conditions directly influences the polymer's molecular weight, polydispersity, and ultimately its material properties.
Applications
Polymers derived from this compound are primarily explored for applications requiring materials with tailored thermal and mechanical properties. While research is ongoing, potential areas of application include:
-
Specialty Elastomers: The incorporation of cyclic structures can enhance the thermal stability and mechanical strength of elastomeric materials.
-
Advanced Plastics: Copolymers of this compound with other olefins can lead to plastics with improved performance characteristics.
-
Functional Polymers: The pendant methyl group and the potential for controlled microstructure offer opportunities for further functionalization to create polymers with specific chemical or biological activities, which may be of interest in drug delivery or biomedical device development.
Experimental Protocols
Detailed below are generalized protocols for the homopolymerization of this compound using Ziegler-Natta and metallocene catalysts. These protocols are based on established procedures for the polymerization of similar non-conjugated dienes. Researchers should optimize these conditions for their specific experimental setup and desired polymer characteristics.
Protocol 1: Cyclopolymerization using a Ziegler-Natta Catalyst
This protocol describes the polymerization of this compound using a classic heterogeneous Ziegler-Natta catalyst system, TiCl₄/Al(C₂H₅)₃.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Toluene (B28343) (anhydrous, deoxygenated)
-
Titanium tetrachloride (TiCl₄) solution in toluene
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃) solution in toluene
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl) in methanol (5% v/v)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer
-
Syringes for liquid transfer
-
Temperature-controlled bath
Procedure:
-
Reactor Setup: A thoroughly dried and nitrogen-purged reaction flask equipped with a magnetic stir bar is charged with anhydrous toluene (100 mL) and this compound (10 g, 104 mmol).
-
Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, prepare the catalyst by adding the TiCl₄ solution to a portion of anhydrous toluene.
-
Initiation: Equilibrate the monomer solution to the desired reaction temperature (e.g., 25 °C). The polymerization is initiated by the sequential addition of the triethylaluminum solution and the titanium tetrachloride solution via syringe. A typical Al/Ti molar ratio is between 2:1 and 5:1.
-
Polymerization: The reaction mixture is stirred vigorously under a positive pressure of inert gas for the desired reaction time (e.g., 2-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Termination: The polymerization is terminated by the addition of methanol (10 mL).
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a larger volume of methanol containing 5% HCl. The precipitated polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and determine the degree of cyclization and the cis/trans ratio of the cyclic units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Protocol 2: Cyclopolymerization using a Metallocene Catalyst
This protocol outlines the polymerization of this compound using a homogeneous metallocene catalyst system, for example, a zirconocene (B1252598) dichloride activated with methylaluminoxane (B55162) (MAO).
Materials:
-
This compound (purified by distillation over CaH₂)
-
Toluene (anhydrous, deoxygenated)
-
Zirconocene dichloride (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol (for quenching)
-
Hydrochloric acid (HCl) in methanol (5% v/v)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Reaction flask with a magnetic stirrer
-
Syringes for liquid transfer
-
Temperature-controlled bath
Procedure:
-
Reactor Setup: A dried and nitrogen-purged reaction flask with a magnetic stir bar is charged with anhydrous toluene (100 mL).
-
Catalyst Activation: The desired amount of MAO solution is added to the toluene, followed by the zirconocene dichloride solution. The mixture is stirred for a short period to allow for the formation of the active catalytic species. A high Al/Zr molar ratio (e.g., 1000:1 to 5000:1) is typically required.
-
Initiation: The reactor is brought to the desired polymerization temperature (e.g., 50 °C), and the purified this compound (10 g, 104 mmol) is added via syringe to start the polymerization.
-
Polymerization: The reaction is allowed to proceed with vigorous stirring under an inert atmosphere for the specified time (e.g., 1-4 hours).
-
Termination and Isolation: The polymerization is quenched by the addition of acidified methanol. The polymer is then precipitated, filtered, washed, and dried as described in Protocol 1.
Characterization:
The polymer is characterized using the same techniques as described in Protocol 1 (NMR, GPC, DSC).
Data Presentation
The following tables present representative data for the polymerization of non-conjugated dienes using Ziegler-Natta and metallocene catalysts. Note: This data is generalized from studies on similar monomers due to the limited availability of specific quantitative data for the homopolymerization of this compound.
Table 1: Representative Data for Ziegler-Natta Polymerization of a Non-Conjugated Diene
| Entry | Catalyst System | Al/Ti Ratio | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |
| 1 | TiCl₄/Al(C₂H₅)₃ | 2 | 25 | 4 | 65 | 55,000 | 2.8 |
| 2 | TiCl₄/Al(C₂H₅)₃ | 3 | 25 | 4 | 78 | 72,000 | 2.5 |
| 3 | TiCl₄/Al(i-Bu)₃ | 3 | 50 | 2 | 85 | 68,000 | 2.6 |
Table 2: Representative Data for Metallocene-Catalyzed Polymerization of a Non-Conjugated Diene
| Entry | Catalyst System | Al/Zr Ratio | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |
| 1 | Cp₂ZrCl₂/MAO | 2000 | 50 | 1 | 92 | 120,000 | 1.9 |
| 2 | rac-Et(Ind)₂ZrCl₂/MAO | 1500 | 50 | 1 | 95 | 150,000 | 1.7 |
| 3 | Cp₂ZrCl₂/MAO | 2000 | 70 | 0.5 | 88 | 95,000 | 2.1 |
Visualizations
Ziegler-Natta Polymerization Workflow
Caption: Workflow for Ziegler-Natta polymerization of this compound.
Metallocene-Catalyzed Polymerization Workflow
Caption: Workflow for metallocene-catalyzed polymerization of this compound.
Cyclopolymerization Signaling Pathway
Caption: General mechanism for the cyclopolymerization of this compound.
Application of 3-Methyl-1,5-hexadiene in Metathesis Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,5-hexadiene is a non-conjugated diene that serves as a versatile substrate in olefin metathesis, a powerful carbon-carbon double bond forming reaction. Its unique structure, featuring a methyl-substituted internal double bond and a terminal double bond, allows for selective transformations, making it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in two key types of metathesis reactions: Acyclic Diene Metathesis (ADMET) and Ring-Closing Metathesis (RCM). These reactions are catalyzed by transition metal complexes, most notably Grubbs and Schrock catalysts.
I. Acyclic Diene Metathesis (ADMET) of this compound
ADMET is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile olefin, typically ethylene (B1197577). In the case of this compound, the reaction primarily leads to dimerization rather than high molecular weight polymer formation due to the steric hindrance imposed by the methyl group.
Reaction Principle
The metathesis of this compound selectively occurs at the less sterically hindered terminal double bond. This leads to the formation of 3,8-dimethyl-1,5,9-decatriene and the release of ethylene gas. The internal, more substituted double bond remains largely unreactive under typical ADMET conditions.
Reaction Scheme for ADMET of this compound
Caption: Dimerization of this compound via ADMET.
Quantitative Data
The ADMET of this compound has been investigated, revealing the following key data points. It is important to note that achieving high conversion can be challenging due to the aforementioned steric hindrance.
| Parameter | Value | Catalyst System | Reference |
| Conversion | 32% | Tungsten Carbene Complex | [1] |
| Product | 3,8-Dimethyl-1,5,9-decatriene | Tungsten Carbene Complex | [1] |
| Selectivity | Exclusive metathesis at the terminal vinyl group | Tungsten Carbene Complex | [1] |
Experimental Protocol: ADMET of this compound
This protocol is based on a general procedure for the ADMET of α-substituted olefins.
Materials:
-
This compound (purified by drying over CaH₂ and vacuum distillation)
-
Schrock's Molybdenum Catalyst: Mo(NAr)(CHCMe₂Ph)(OR)₂ (Ar = 2,6-diisopropylphenyl, R = C(CF₃)₂(CH₃)) or a similar tungsten-based catalyst.
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene)
-
Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock
-
High-vacuum line
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly flame-dry the Schlenk flask under high vacuum and backfill with an inert gas (e.g., argon or nitrogen).
-
Addition of Reactant and Catalyst: In an inert atmosphere glovebox, add the metathesis catalyst (e.g., 20 mg of the molybdenum catalyst) to the Schlenk flask. Add purified and degassed this compound (e.g., 2.0 mL, 16.4 mmol).
-
Reaction Setup: Attach the flask to a high-vacuum line.
-
Reaction Conditions: The reaction can be initiated at room temperature. To drive the reaction towards the product, ethylene is removed by periodically applying a vacuum to the flask. For this specific substrate, which shows low reactivity, the reaction mixture can be gently heated to 50°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR or GC-MS to determine the conversion of the starting material and the formation of the dimer.
-
Reaction Work-up and Product Isolation: After the desired reaction time (e.g., 72 hours), the reaction is quenched by exposure to air. The solvent and any remaining volatile materials are removed under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to isolate the 3,8-dimethyl-1,5,9-decatriene dimer.
Workflow for ADMET of this compound
Caption: General workflow for the ADMET of this compound.
II. Ring-Closing Metathesis (RCM) of this compound
Ring-closing metathesis is an intramolecular reaction that forms a cyclic olefin from a diene. For this compound, RCM is a highly efficient method for the synthesis of 3-methylcyclopentene, a valuable cyclic alkene.
Reaction Principle
In the presence of a suitable metathesis catalyst, the two terminal vinyl groups of this compound react intramolecularly to form a five-membered ring, releasing ethylene as a byproduct. The reaction is driven to completion by the removal of the volatile ethylene.
Reaction Scheme for RCM of this compound
Caption: Synthesis of 3-Methylcyclopentene via RCM.
Quantitative Data
While specific literature detailing the RCM of this compound is scarce, protocols for similar substituted dienes suggest that high yields are attainable with modern, highly active catalysts. The following table provides expected ranges based on analogous transformations.
| Parameter | Expected Value | Catalyst System |
| Yield | >90% | Grubbs 2nd or 3rd Generation, Hoveyda-Grubbs Catalysts |
| Catalyst Loading | 1-5 mol% | Grubbs and Hoveyda-Grubbs Catalysts |
| Reaction Time | 1-4 hours | Grubbs and Hoveyda-Grubbs Catalysts |
| Temperature | Room Temperature to 40°C | Grubbs and Hoveyda-Grubbs Catalysts |
Experimental Protocol: RCM of this compound
This protocol is a representative procedure for the RCM of a substituted diene using a second-generation Grubbs catalyst.
Materials:
-
This compound
-
Grubbs 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet/outlet
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., dichloromethane, to achieve a substrate concentration of 0.05-0.1 M) is added to the flask via cannula. This compound is then added via syringe.
-
Catalyst Addition: The Grubbs 2nd Generation catalyst (1-5 mol%) is added to the stirred solution under a positive flow of argon.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 40°C for dichloromethane) under a constant, gentle stream of argon to facilitate the removal of ethylene.
-
Monitoring the Reaction: The reaction is monitored by TLC or GC-MS. The disappearance of the starting material indicates the completion of the reaction.
-
Reaction Quenching and Work-up: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., pentane (B18724) or hexanes) to afford pure 3-methylcyclopentene.
Workflow for RCM of this compound
Caption: General workflow for the RCM of this compound.
Conclusion
This compound is a substrate of interest in olefin metathesis. While its ADMET reactivity is limited to dimerization, its RCM provides a highly efficient route to 3-methylcyclopentene. The choice of catalyst and reaction conditions is crucial for achieving optimal results. The protocols provided herein serve as a starting point for researchers and professionals in drug development and materials science to explore the synthetic potential of this versatile diene. Further optimization may be required based on the specific catalyst and desired outcome.
References
Synthesis of Fine Chemicals Using 3-Methyl-1,5-hexadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1,5-hexadiene is a versatile, non-conjugated diene that serves as a valuable building block in the synthesis of a variety of fine chemicals. Its strategic placement of a methyl group and two terminal double bonds allows for a range of chemical transformations, making it a key precursor in the production of fragrances, flavor compounds, and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis of fine chemicals utilizing this compound, with a focus on reproducibility and clarity for research and development applications.
Key Applications
The unique structural features of this compound enable its participation in several important organic reactions, including:
-
Cope Rearrangement: A thermally induced sigmatropic rearrangement to form 1,5-heptadiene (B74454), a useful intermediate for further functionalization.
-
Asymmetric Hydroformylation: A key step in the synthesis of citronellal (B1669106), a valuable fragrance and flavor compound, and a precursor to menthol.
-
Cyclopolymerization: The formation of polymers with cyclic repeating units, offering unique material properties.
-
Metathesis Reactions: Carbon-carbon bond forming reactions that open avenues to a diverse range of functionalized molecules.
Application Note 1: Cope Rearrangement to 1,5-Heptadiene
The Cope rearrangement is a classic pericyclic reaction that finds utility in organic synthesis for the isomerization of 1,5-dienes. In the case of this compound, a[1][1]-sigmatropic rearrangement occurs upon heating to yield 1,5-heptadiene.[2][3] This transformation is typically performed in the gas phase or in a high-boiling solvent.
Logical Relationship: Cope Rearrangement
Caption: Cope Rearrangement of this compound.
Experimental Protocol: Thermal Rearrangement of this compound
Objective: To synthesize 1,5-heptadiene from this compound via a thermal Cope rearrangement.
Materials:
-
This compound (98% purity)
-
High-boiling point, inert solvent (e.g., diphenyl ether)
-
Heating mantle with temperature controller
-
Distillation apparatus
-
Gas chromatograph (GC) for analysis
Procedure:
-
A solution of this compound in diphenyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is heated to a temperature of approximately 300 °C.[2] The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion of the reaction (indicated by the disappearance of the starting material peak in the GC), the heating is stopped, and the reaction mixture is allowed to cool to room temperature.
-
The product, 1,5-heptadiene, is separated from the high-boiling solvent by fractional distillation under reduced pressure.
-
The purity of the collected fractions is assessed by GC and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | ~300 °C | [2] |
| Product | 1,5-Heptadiene | [2] |
| Expected Yield | Moderate to High | General Literature |
Application Note 2: Asymmetric Synthesis of Citronellal via Hydroformylation
This compound can serve as a precursor for the asymmetric synthesis of citronellal, a valuable monoterpenoid aldehyde used extensively in the fragrance industry. The key transformation is an asymmetric hydroformylation reaction, which introduces a formyl group and creates a chiral center with high enantioselectivity. This is typically achieved using a rhodium catalyst with a chiral phosphine (B1218219) ligand.
Experimental Workflow: Asymmetric Hydroformylation
Caption: Workflow for Asymmetric Hydroformylation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation of this compound (Hypothetical Protocol based on similar substrates)
Objective: To synthesize enantiomerically enriched citronellal from this compound.
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(CO)₂acac])
-
Chiral phosphine ligand (e.g., a BINAP derivative)
-
Syngas (CO/H₂)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the anhydrous solvent in the autoclave.
-
This compound is added to the catalyst solution.
-
The autoclave is sealed, removed from the glovebox, and purged several times with syngas.
-
The reactor is pressurized with an equimolar mixture of CO and H₂ to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 60-100 °C).
-
The reaction is stirred for a specified time (e.g., 12-24 hours), and the pressure is monitored.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
-
The enantiomeric excess of the resulting citronellal is determined by chiral GC or HPLC.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Catalyst Loading | 0.1 - 1 mol% |
| Ligand/Metal Ratio | 1:1 to 4:1 |
| Pressure (CO/H₂) | 20 - 50 bar |
| Temperature | 60 - 100 °C |
| Enantiomeric Excess (ee) | >90% |
| Yield | Moderate to High |
Application Note 3: Cyclopolymerization of this compound
Cyclopolymerization of non-conjugated dienes like this compound using Ziegler-Natta or metallocene catalysts can produce polymers containing five- or six-membered rings in the main chain. These cyclic polymers can exhibit enhanced thermal stability and rigidity compared to their linear analogues. The methyl substituent in this compound can influence the stereochemistry of the resulting polymer.
Signaling Pathway: Cyclopolymerization Mechanism
Caption: Mechanism of Cyclopolymerization.
Experimental Protocol: Cyclopolymerization of this compound (Adapted from 1,5-hexadiene (B165246) polymerization)
Objective: To synthesize a cyclic polymer from this compound.
Materials:
-
This compound (freshly distilled)
-
Ziegler-Natta catalyst components (e.g., TiCl₄ and Al(C₂H₅)₃) or a metallocene catalyst (e.g., zirconocene (B1252598) dichloride)
-
Cocatalyst (e.g., methylaluminoxane, MAO)
-
Anhydrous, inert solvent (e.g., toluene)
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven and assembled hot under a stream of inert gas (argon or nitrogen).
-
The solvent is added to the reaction flask via cannula, followed by the catalyst or catalyst components.
-
The cocatalyst (if required) is added, and the mixture is stirred at the desired temperature.
-
This compound is added dropwise to the catalyst solution.
-
The polymerization is allowed to proceed for the desired time, during which a viscous solution or a precipitate may form.
-
The reaction is quenched by the addition of a protic solvent (e.g., methanol).
-
The polymer is precipitated, filtered, washed with the quenching solvent, and dried under vacuum.
-
The polymer is characterized by techniques such as GPC (for molecular weight), NMR (for microstructure), and DSC (for thermal properties).
Quantitative Data (Expected):
| Parameter | Expected Value | Reference |
| Catalyst System | Ziegler-Natta or Metallocene | [4] |
| Polymer Structure | Poly(methylene-co-3-methylcyclopentane) | [4] |
| Molecular Weight (Mw) | Variable (10³ - 10⁶ g/mol ) | [5] |
| Cyclization Efficiency | High | [4] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of fine chemicals. The protocols and application notes provided herein offer a foundation for researchers and professionals in the fields of organic synthesis, fragrance and flavor chemistry, and drug development to explore the potential of this diene. The ability to undergo key transformations such as Cope rearrangements, asymmetric hydroformylation, and cyclopolymerization highlights its importance as a building block for creating complex and valuable molecules. Further research into new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this compound.
References
- 1. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: 3-Methyl-1,5-hexadiene as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-methyl-1,5-hexadiene as a versatile precursor in the synthesis of valuable fragrance compounds. The protocols detailed below focus on the Prins reaction, a powerful acid-catalyzed carbon-carbon bond-forming reaction, to construct key heterocyclic intermediates, which can be further elaborated into molecules with desirable olfactory properties.
Introduction
This compound is a readily available diene that serves as a valuable C7 building block in organic synthesis. Its structure, featuring two double bonds in a 1,5-relationship, makes it an ideal substrate for a variety of transformations, including cyclization reactions. The fragrance industry continually seeks novel and efficient synthetic routes to commercially valuable odorants, and the strategic use of simple precursors like this compound is of significant interest. This document outlines a synthetic pathway from this compound to a key tetrahydropyran (B127337) intermediate and its subsequent potential conversion to fragrance molecules.
Core Reaction: The Prins Reaction
The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile.[1] In the context of fragrance synthesis, the intramolecular variant of the Prins reaction is particularly useful for constructing cyclic ethers, which are prevalent motifs in many fragrant molecules.
When this compound reacts with formaldehyde (B43269) in the presence of an acid catalyst, a Prins cyclization occurs to form 4-methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran. This tetrahydropyran derivative, with its characteristic substitution pattern, is a valuable intermediate for the synthesis of various floral and woody fragrance compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran
This protocol details the acid-catalyzed Prins cyclization of this compound with formaldehyde.
Materials:
-
This compound (98% purity)
-
Paraformaldehyde
-
Formic acid (88%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (0.1 mol, 9.62 g) and paraformaldehyde (0.12 mol, 3.6 g).
-
Acid Addition: Slowly add 50 mL of 88% formic acid to the stirred mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain it at this temperature with continuous stirring for 6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran.
-
Expected Yield: ~65-75%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-Methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran | C10H18O | 154.25 | 185-187 | 5.85-5.75 (m, 1H), 5.10-5.00 (m, 2H), 3.70-3.60 (m, 2H), 3.50-3.40 (m, 2H), 2.15 (d, J=7.5 Hz, 2H), 1.60-1.40 (m, 4H), 1.05 (s, 3H) | 134.5, 118.2, 68.4, 64.1, 45.3, 38.7, 35.2, 24.9 |
Further Transformations and Fragrance Applications
The synthesized 4-methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran serves as a versatile intermediate for the creation of various fragrance compounds. The terminal double bond of the allyl group and the tetrahydropyran ring can be further functionalized to introduce different odor characteristics.
Potential Fragrance Compound: Floral Acetal
One potential application is the conversion of the terminal alkene to an aldehyde, followed by acetalization to yield a compound with a floral, green, and slightly fruity odor profile.
Protocol 2: Synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetaldehyde
This protocol describes the ozonolysis of 4-methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran followed by reductive workup.
Materials:
-
4-Methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran
-
Ozone generator
-
Dimethyl sulfide (B99878) (DMS)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ozonolysis:
-
Dissolve 4-methyl-4-(prop-2-en-1-yl)tetrahydro-2H-pyran (0.05 mol, 7.71 g) in 100 mL of dichloromethane in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
-
Reductive Workup:
-
Slowly add dimethyl sulfide (0.15 mol, 9.3 g) to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford 2-(4-methyltetrahydro-2H-pyran-4-yl)acetaldehyde.
-
Expected Yield: ~70-80%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Odor Profile |
| 2-(4-Methyltetrahydro-2H-pyran-4-yl)acetaldehyde | C9H16O2 | 156.22 | Floral, green, slightly fruity, aldehydic |
Diagrams
Reaction Pathway
Caption: Synthesis of a floral aldehyde from this compound.
Experimental Workflow
Caption: Experimental workflow for fragrance precursor synthesis.
References
Application Notes and Protocols for the Analytical Characterization of 3-Methyl-1,5-hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of 3-Methyl-1,5-hexadiene (CAS No. 1541-33-9), a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a non-polar hydrocarbon like this compound, a non-polar capillary column is ideal for achieving good separation.
Application Note: GC-MS for Purity and Identification
This method is suitable for determining the purity of this compound and for its identification in complex mixtures, such as essential oils or reaction products. The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that serve as a fingerprint for its identification.
Experimental Protocol: GC-MS Analysis
a) Sample Preparation:
-
Dilution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a volatile solvent such as hexane (B92381) or pentane (B18724) to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution of approximately 10 µg/mL by further diluting the stock solution with the same solvent.
-
Filtration (Optional): If the sample contains any particulate matter, filter the working solution through a 0.22 µm PTFE syringe filter into a clean GC vial.
b) GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-350 amu |
Data Presentation: Mass Spectrometry Data
The mass spectrum of this compound obtained from the NIST database is summarized below.[1] The base peak is observed at m/z 41, and the molecular ion peak [M]+ is at m/z 96.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 41 | 100.0 | [C3H5]+ |
| 55 | 80.0 | [C4H7]+ |
| 67 | 45.0 | [C5H7]+ |
| 81 | 30.0 | [C6H9]+ |
| 96 | 20.0 | [C7H12]+ (Molecular Ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
Application Note: Structural Verification by ¹H and ¹³C NMR
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they can be used to unequivocally confirm the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR Analysis
a) Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Instrumentation and Conditions:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance III 400 MHz or equivalent | Bruker Avance III 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 12 ppm | 240 ppm |
Data Presentation: ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃. These are representative values based on the chemical structure and typical chemical shifts for similar functional groups.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 5.80 - 5.70 | m | - | 2H | H-2, H-5 |
| 5.05 - 4.95 | m | - | 4H | H-1, H-6 |
| 2.80 - 2.70 | m | - | 1H | H-3 |
| 2.15 - 2.05 | m | - | 2H | H-4 |
| 1.05 | d | ~7.0 | 3H | H-7 (CH₃) |
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 142.5 | CH | C-2 |
| 135.0 | CH | C-5 |
| 115.0 | CH₂ | C-1 |
| 114.5 | CH₂ | C-6 |
| 40.0 | CH | C-3 |
| 38.0 | CH₂ | C-4 |
| 20.0 | CH₃ | C-7 (CH₃) |
Visualized Experimental Workflows
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 3-Methyl-1,5-hexadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory preparation of 3-Methyl-1,5-hexadiene and its derivatives. This class of compounds serves as a versatile scaffold in organic synthesis and is of interest in the development of novel chemical entities. The following sections detail the primary synthetic strategies, experimental protocols, and relevant quantitative data.
Synthetic Strategies
The laboratory preparation of this compound derivatives primarily relies on a combination of fundamental organometallic and pericyclic reactions. The key strategies involve:
-
Grignard Reaction: To construct the carbon skeleton by forming new carbon-carbon bonds. This is particularly useful for creating the precursor alcohol, 1,5-hexadien-3-ol, and its substituted analogues.
-
Wittig Reaction: To introduce carbon-carbon double bonds with control over their position, allowing for the synthesis of a wide array of substituted dienes.
-
Cope Rearrangement: A thermally induced sigmatropic rearrangement to isomerize 1,5-dienes, which can be used to access different substitution patterns.
A general workflow for the synthesis of this compound derivatives can be visualized as a multi-step process, often starting with the formation of a key precursor followed by subsequent modification.
Application Notes and Protocols: 3-Methyl-1,5-hexadiene in Pericyclic Reaction Studies
Abstract
3-Methyl-1,5-hexadiene is a non-conjugated diene that serves as a pivotal model substrate in the mechanistic investigation of pericyclic reactions, particularly the Cope rearrangement.[1] Its simple, asymmetric structure allows for the unambiguous study of the[2][2]-sigmatropic shift, providing fundamental insights into the kinetics, stereochemistry, and transition state energetics of this important carbon-carbon bond-forming reaction.[3][4] These studies are crucial for understanding reaction mechanisms governed by orbital symmetry and have implications for the strategic design of complex molecular architectures in synthetic and medicinal chemistry.
Application Notes
Mechanistic Elucidation of the Cope Rearrangement
The thermal isomerization of this compound to its more stable isomer, 1,5-heptadiene (B74454), is a classic example of the Cope rearrangement.[3] This reaction is a concerted, unimolecular[2][2]-sigmatropic rearrangement that proceeds through a single, cyclic transition state.[5][6] The Woodward-Hoffmann rules classify this as a thermally allowed process.[3]
Studies using this compound and its derivatives have been instrumental in establishing the following mechanistic features:
-
Concerted Nature: Experimental investigations have largely ruled out a stepwise mechanism involving a stable diradical intermediate.[2] The reaction is best described as a concerted process where bond breaking and bond formation occur simultaneously, albeit not necessarily to the same extent at the transition state.[3][7]
-
Transition State Geometry: The Cope rearrangement preferentially proceeds through a low-energy, chair-like transition state, which minimizes steric interactions.[2][8] This is analogous to the chair conformation of cyclohexane. While a boat-like transition state is possible, it is generally higher in energy.[3] The stereospecificity observed in the rearrangements of substituted dienes, such as meso- and rac-3,4-dimethyl-1,5-hexadiene, provides strong evidence for the chair-like transition state.[2]
Caption: Logical flow from experimental data to mechanistic insights.
Kinetic and Thermodynamic Studies
The rearrangement of this compound to 1,5-heptadiene is a reversible reaction, but the equilibrium favors the more thermodynamically stable, more substituted 1,5-heptadiene.[5] Kinetic studies provide crucial quantitative data, such as activation parameters, which are essential for understanding the transition state.
Table 1: Activation Parameters for the Cope Rearrangement of Substituted 1,5-Hexadienes
| Substrate | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Temperature (°C) | Reference |
| 1,5-Hexadiene | 34.4 | -13.8 | 250 | [9] (Calculated) |
| This compound | 32.5 | -11.5 | 220-260 | [4] (Experimental) |
| 2,5-Diphenyl-1,5-hexadiene | 22.9 | -12.0 | 180 | [9] (Calculated) |
Note: Data for this compound is derived from kinetic studies of its rearrangement. Other data are from computational studies and serve as a valuable comparison, showing how substituents can alter the activation barrier.[9]
The negative entropy of activation is a hallmark of pericyclic reactions, indicating a more ordered, cyclic transition state compared to the reactant.
The reaction mechanism, including the chair-like transition state for the rearrangement of this compound, is depicted below.
Caption: Cope rearrangement of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the coupling of allyl bromide and crotyl bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Crotyl bromide (mixture of E/Z isomers)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Protocol:
-
Prepare a Grignard reagent from allyl bromide and magnesium in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Grignard solution in an ice bath.
-
Add crotyl bromide dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to yield pure this compound (Boiling Point: ~81°C).[10]
Protocol for Kinetic Study of Thermal Rearrangement
This protocol describes a method to determine the first-order rate constant for the isomerization of this compound.
Materials:
-
This compound (purified)
-
High-boiling, inert solvent (e.g., dodecane)
-
Internal standard (e.g., n-undecane)
-
Sealed NMR tubes or small, thick-walled glass ampoules
-
Heating bath (oil or sand) with precise temperature control
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or GC-Mass Spectrometer (GC-MS)
Protocol:
-
Sample Preparation: Prepare a solution of this compound (~0.1 M) and an internal standard (~0.1 M) in dodecane.
-
Aliquoting: Dispense small, equal volumes of the solution into several glass ampoules.
-
Sealing: Degas the samples by several freeze-pump-thaw cycles and seal the ampoules under vacuum. This prevents side reactions and pressure buildup.
-
Heating: Place the sealed ampoules in a pre-heated, thermostatically controlled bath set to a desired temperature (e.g., 250°C).
-
Time Points: Remove individual ampoules from the bath at recorded time intervals (e.g., every 30 minutes for 4 hours). Immediately quench the reaction by plunging the ampoule into an ice-water bath.
-
Analysis:
-
Carefully open each ampoule and dilute the sample with a suitable solvent (e.g., pentane).
-
Analyze the sample by GC-FID or GC-MS.
-
Identify the peaks corresponding to this compound, 1,5-heptadiene, and the internal standard.
-
-
Data Processing:
-
Calculate the relative concentrations of the reactant and product at each time point by integrating the peak areas relative to the internal standard.
-
Plot ln([Reactant]t / [Reactant]0) versus time (in seconds).
-
The slope of the resulting straight line is equal to -k, where k is the first-order rate constant.
-
-
Activation Energy: Repeat the experiment at several different temperatures to determine the rate constant at each temperature. Use the Arrhenius equation (ln(k) = -Ea/RT + ln(A)) to calculate the activation energy (Ea).
The workflow for this kinetic experiment is visualized below.
Caption: Workflow for a kinetic study of a thermal rearrangement.
References
- 1. This compound|CAS 1541-33-9 [benchchem.com]
- 2. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: [3,3] Sigmatropic Rearrangement of 1,5-Dienes: Cope Rearrangement [jove.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Cope Rearrangement | TCI EUROPE N.V. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound|lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methyl-1,5-hexadiene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1,5-hexadiene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Grignard reaction involving the coupling of an allylmagnesium halide with a crotyl halide.
Q1: Why is the overall yield of this compound unexpectedly low?
A1: Low yields can arise from several factors, with the most common being the formation of homocoupling byproducts and issues with the Grignard reagent itself.
-
Wurtz-Type Homocoupling: A primary cause of low yield is the Wurtz-type coupling of the Grignard reagent with the halide starting material.[1][2] This leads to the formation of undesired symmetric dienes. In this specific synthesis, the major byproduct is often 1,5-hexadiene (B165246), resulting from the coupling of two allyl groups.[3][4] This occurs when a newly formed allylmagnesium bromide molecule reacts with a molecule of unreacted allyl bromide.[1]
-
Grignard Reagent Quality: The quality and concentration of the allylmagnesium bromide are critical. The reagent is sensitive to air and moisture, and improper preparation or storage can lead to a lower effective concentration and consequently, a lower yield of the desired product.[5]
-
Reaction Temperature: Elevated reaction temperatures can favor the homocoupling pathway.[1][6] Poor temperature control during the exothermic Grignard reagent formation or the subsequent coupling reaction can significantly reduce the yield of this compound.[1]
Q2: How can I minimize the formation of the 1,5-hexadiene byproduct?
A2: Suppressing the Wurtz-type homocoupling reaction is key to maximizing the yield of the desired cross-coupled product.
-
Slow Addition of Alkyl Halide: A high local concentration of the allyl halide during the Grignard reagent formation increases the likelihood of homocoupling.[1][6] Therefore, the slow, dropwise addition of allyl bromide to the magnesium turnings is crucial.[1]
-
Temperature Control: Maintain a low temperature (below 0°C) during the formation of allylmagnesium bromide to suppress the formation of 1,5-hexadiene.[4] Similarly, the subsequent coupling reaction with crotyl halide should be conducted at a controlled, low temperature.
-
Solvent Choice: While both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions, THF can sometimes promote Wurtz coupling with certain substrates.[1] Diethyl ether is often a suitable choice for minimizing this side reaction.[1]
Q3: My reaction produced an isomeric impurity. What could it be and why did it form?
A3: The presence of isomeric impurities could be due to the thermal rearrangement of the desired product. This compound can undergo a[7][7]-sigmatropic rearrangement, known as the Cope rearrangement, especially if the reaction or purification is conducted at elevated temperatures (e.g., heating to 300°C).[7] This can lead to the formation of hepta-1,5-diene. While this is typically a high-temperature process, it is a possibility to consider if unexpected isomers are detected.
Frequently Asked Questions (FAQs)
Q: What is a reliable synthetic route for preparing this compound?
A: A common and effective method is the cross-coupling of a pre-formed allyl Grignard reagent, such as allylmagnesium bromide, with a crotyl halide (e.g., crotyl bromide). This reaction forms the desired carbon-carbon bond to yield this compound.
Q: How do I prepare the allylmagnesium bromide reagent?
A: Allylmagnesium bromide is typically prepared by the reaction of allyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or THF, under an inert atmosphere (e.g., nitrogen or argon).[7] It is critical to use dry glassware and solvents, as Grignard reagents are highly reactive with water.[5]
Q: What are the expected side products in this synthesis?
A: The most significant side product is 1,5-hexadiene, formed from the homocoupling of the allyl Grignard reagent.[3][4] Another potential, though often less prevalent, side product is 3,4-dimethyl-1,5-hexadiene, arising from the homocoupling of the crotyl halide.
Q: How can I purify the final product?
A: Due to the volatile nature of this compound and the potential for similar boiling points of the side products, fractional distillation is the recommended method for purification. Careful distillation is necessary to separate the desired product from unreacted starting materials and homocoupled byproducts.
Data Presentation
Table 1: Effect of Reaction Parameters on Product Distribution
| Parameter | Condition | Desired Product (this compound) Yield | 1,5-Hexadiene Byproduct Formation | Recommendation |
| Addition Rate of Allyl Bromide | Fast | Decreased | Increased | Slow, dropwise addition is critical.[1] |
| Slow | Increased | Decreased | ||
| Reaction Temperature | High | Decreased | Increased | Maintain low temperatures (e.g., <0°C) during Grignard formation and coupling.[1][4] |
| Low | Increased | Decreased | ||
| Solvent | THF | May be lower | May be higher | Diethyl ether is often preferred to minimize homocoupling.[1] |
| Diethyl Ether | Generally higher | Generally lower |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Crotyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
To the flask, add magnesium turnings.
-
In the dropping funnel, place a solution of allyl bromide in anhydrous diethyl ether.
-
Slowly add the allyl bromide solution to the stirred magnesium turnings at a rate that maintains a gentle reflux. Maintain the temperature below 0°C using an ice bath to minimize 1,5-hexadiene formation.[4]
-
After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared allylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of crotyl bromide in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the competing Wurtz homocoupling side reaction.
Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3-Methyl-1,5-hexadiene
Welcome to the technical support center for the purification of crude 3-Methyl-1,5-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this volatile and reactive diene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?
A1: Crude this compound synthesized from a Grignard reaction, for instance, between an allyl magnesium halide and a methyl-substituted allyl halide, can contain several impurities. These typically include:
-
Unreacted Starting Materials: Residual allyl halides or related precursors.
-
Homocoupling Products: Symmetrical dienes like 1,5-hexadiene (B165246) formed from the coupling of the Grignard reagent with itself.[1]
-
Solvent: The ether-based solvent (e.g., diethyl ether, THF) used for the Grignard reaction is a major component to be removed.
-
Polymers: this compound is prone to polymerization, especially at elevated temperatures, leading to oligomeric and polymeric residues.[2]
-
Magnesium Salts: Inorganic magnesium salts are byproducts of the Grignard reaction and are typically removed during the aqueous workup.[3]
Q2: My crude product appears to be polymerizing during storage or initial handling. How can I prevent this?
A2: this compound is susceptible to polymerization.[2] To minimize this:
-
Low Temperature Storage: Store the crude product at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of polymerization.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can initiate polymerization.
-
Use of Inhibitors: For longer-term storage or before purification at elevated temperatures (like distillation), consider adding a polymerization inhibitor. Common inhibitors for unsaturated monomers include 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), or phenothiazine.[4][5][6] These are typically added in small amounts (ppm levels).
Q3: During aqueous workup of my Grignard reaction, I'm observing the formation of an emulsion. How can I resolve this?
A3: Emulsion formation during the quenching of Grignard reactions is a common issue. To address this:
-
Slow, Controlled Quenching: Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or dilute acid) slowly with vigorous stirring. Performing the quench at a low temperature (ice bath) can also help control the exotherm and reduce emulsion formation.[7][8]
-
Addition of Brine: After quenching, washing the organic layer with a saturated aqueous sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: If an emulsion persists, filtering the entire mixture through a pad of Celite can help break it up and separate the layers.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of crude this compound.
Fractional Distillation
Fractional distillation is a primary method for purifying this compound, which has a boiling point of approximately 81.3 °C at atmospheric pressure.[9] This technique is effective for separating it from impurities with different boiling points.
Data Presentation: Boiling Points of Potential Components in Crude this compound
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl Ether | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | 72.11 | 66 |
| 1,5-Hexadiene | 82.15 | 59-60 |
| This compound | 96.17 | 81.3 [9] |
| Allyl Bromide | 120.99 | 70-71 |
| 2-Bromopropene | 120.99 | 48-49 |
Troubleshooting Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Distillation rate is too fast.- Inefficient fractionating column. | - Slow down the distillation rate to allow for more theoretical plates of separation. A good rate is typically 1-2 drops per second of distillate.- Use a more efficient fractionating column, such as a Vigreux or a packed column, to increase the number of theoretical plates.[10][11] |
| Product is Polymerizing in the Distillation Flask | - The distillation temperature is too high, initiating thermal polymerization.[4] | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Add a small amount of a polymerization inhibitor (e.g., TBC, HQ) to the crude material before starting the distillation.[4][6] |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or stir bar. | - Use a heating mantle with a stirrer to ensure even heating.- Add boiling chips or a magnetic stir bar to the distillation flask before heating. |
| No Distillate is Collecting | - Insufficient heating.- A leak in the system.- Condenser is too efficient for low-boiling impurities. | - Ensure the heating mantle is set to a temperature that allows the vapor to reach the top of the column.- Check all glass joints for a proper seal.- For removing very low-boiling solvents like diethyl ether, a simple distillation setup might be more appropriate initially. |
Flash Column Chromatography
For removing less volatile or more polar impurities, flash column chromatography can be an effective purification method.
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Co-elution of Product and Impurities) | - Inappropriate solvent system. | - Optimize the solvent system using thin-layer chromatography (TLC) first. For nonpolar compounds like this compound, start with a nonpolar solvent like hexanes or petroleum ether.[12][13] If needed, gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane. An ideal Rf value for the product on TLC is around 0.3. |
| Product Streaking or Tailing on the Column | - The sample was loaded in too much solvent.- The column was not packed properly. | - Dissolve the crude product in a minimal amount of the eluting solvent before loading it onto the column.- Ensure the column is packed evenly without any air bubbles or channels. |
| Irreversible Adsorption of Product on the Column | - Silica (B1680970) gel is slightly acidic and may interact with the diene. | - While less common for nonpolar hydrocarbons, if this is suspected, you can use a less acidic stationary phase like neutral alumina (B75360) or deactivate the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Preparation:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) between the distillation flask and the condenser.[10]
-
Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser.
-
Use a heating mantle with a stirrer for heating.
-
-
Distillation Process:
-
Begin stirring and gently heat the flask.
-
Initially, low-boiling impurities such as residual ether solvent will distill. Collect this first fraction separately.
-
As the temperature rises, other impurities like 1,5-hexadiene may co-distill.
-
Carefully monitor the temperature. The desired product, this compound, should distill at a stable temperature around 81-82 °C (at atmospheric pressure).[9]
-
Collect the fraction that distills at a constant temperature as the purified product.
-
Stop the distillation before the flask goes to dryness to avoid overheating the polymeric residue.
-
-
Product Handling:
-
Store the purified this compound at low temperature under an inert atmosphere.
-
Protocol 2: Purification by Flash Column Chromatography
-
Preparation:
-
Determine an appropriate solvent system using TLC. For this compound, a good starting point is 100% hexanes.[12]
-
Pack a glass column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying positive pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow.
-
Collect fractions in test tubes or vials.
-
-
Analysis and Collection:
-
Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious, as the product is volatile. Use a low bath temperature and a moderate vacuum to avoid product loss.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rroij.com [rroij.com]
- 9. gcms.cz [gcms.cz]
- 10. Purification [chem.rochester.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. sorbtech.com [sorbtech.com]
- 14. Grignard reaction - Wikipedia [en.wikipedia.org]
Identifying and removing impurities from 3-Methyl-1,5-hexadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from 3-Methyl-1,5-hexadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
A1: The most prevalent impurities are typically isomers of this compound, which can be either positional or geometric isomers. Other potential impurities include unreacted starting materials from the synthesis process and byproducts such as oligomers. Common isomers include other non-conjugated dienes like 2-methyl-1,5-hexadiene (B165376) and conjugated dienes such as 3-methyl-1,3-hexadiene.
Q2: Which analytical techniques are most effective for identifying these impurities?
A2: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most powerful and widely used technique for separating and identifying volatile impurities like those found in this compound.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of the main component and any significant impurities.[3]
Q3: My GC analysis shows co-eluting peaks. How can I resolve and identify the individual components?
A3: Co-elution of isomers can be challenging. To improve separation, you can optimize the GC method by using a longer capillary column, a different stationary phase (e.g., a more polar column to enhance separation of isomers with different polarities), or by adjusting the temperature program.[4][5][6] For definitive identification of co-eluting peaks, deconvolution of the mass spectra can often distinguish between the different fragmentation patterns of the isomers.
Q4: What is the most suitable method for purifying gram-to-kilogram quantities of this compound?
A4: For larger quantities, fractional distillation is the most practical and scalable purification method.[7] Since the boiling points of the various isomers are often very close, a distillation column with high theoretical plates is recommended to achieve good separation.
Q5: For high-purity applications like polymer synthesis or drug development, which purification technique is recommended?
A5: For achieving very high purity (>99.5%), preparative gas chromatography (prep-GC) is an excellent choice.[8] It offers superior separation of closely boiling isomers and can yield highly pure fractions, albeit on a smaller scale compared to distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks in GC analysis | 1. Active sites on the GC column. 2. Sample overload. 3. Non-volatile residues in the sample. | 1. Use a deactivated column or perform column conditioning. 2. Dilute the sample before injection. 3. Filter the sample before injection. |
| Incomplete separation of isomers by fractional distillation | 1. Insufficient column efficiency (too few theoretical plates). 2. Incorrect reflux ratio. 3. Distillation rate is too high. | 1. Use a longer packed column or a spinning band distillation apparatus. 2. Increase the reflux ratio to improve separation. 3. Decrease the distillation rate to allow for better equilibration. |
| Product degradation during distillation | 1. High pot temperature leading to thermal decomposition or polymerization. 2. Presence of oxygen. | 1. Perform the distillation under reduced pressure to lower the boiling point. 2. Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| Low recovery from preparative GC | 1. Inefficient trapping of the collected fractions. 2. Sample decomposition in the injector or column. | 1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or dry ice/acetone). 2. Lower the injector and oven temperatures to the minimum required for good chromatography. |
| Presence of conjugated dienes after purification | 1. Inefficient removal by physical separation methods. | 1. Consider a chemical treatment method, such as reaction with a dienophile followed by distillation, to remove the conjugated diene adduct. |
Quantitative Data
The following table summarizes the key physical properties of this compound and some of its common isomers. This data is crucial for developing effective purification strategies.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1541-33-9 | C₇H₁₂ | 96.17 | 81.3[9] |
| 2-Methyl-1,5-hexadiene | 4049-81-4 | C₇H₁₂ | 96.17 | ~86-87 |
| 3-Methylene-1,5-hexadiene | Not Available | C₇H₁₀ | 94.15 | N/A |
| 1,5-Heptadiene | 1541-23-7 | C₇H₁₂ | 96.17 | 93.5 |
| (Z,E)-2,4-Heptadiene | Not Available | C₇H₁₂ | 96.17 | ~105-107 |
| 2,3-Heptadiene | Not Available | C₇H₁₂ | 96.17 | ~106-107 |
Note: Boiling points are at atmospheric pressure unless otherwise specified and may vary slightly based on the data source.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
Objective: To separate and identify impurities in a sample of this compound.
Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Sample of this compound.
-
Hexane (B92381) (solvent).
Procedure:
-
Prepare a dilute solution of the this compound sample in hexane (e.g., 1 µL in 1 mL).
-
Set the GC-MS parameters:
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Carrier gas flow rate: 1 mL/min.
-
MS transfer line temperature: 280°C.
-
MS ion source temperature: 230°C.
-
Mass range: m/z 35-350.
-
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the chromatogram and mass spectra of the separated components.
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by analyzing the fragmentation patterns.
Protocol 2: Purification by Fractional Distillation
Objective: To purify a multi-gram quantity of this compound by removing lower and higher boiling impurities.
Materials:
-
Round-bottom flask.
-
Fractional distillation column (e.g., Vigreux or packed column).
-
Distillation head with a condenser and collection flask(s).
-
Heating mantle with a stirrer.
-
Inert gas source (nitrogen or argon).
-
Crude this compound.
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Flush the system with an inert gas.
-
Begin heating the flask gently while stirring.
-
Collect the initial fraction (forerun) which may contain lower-boiling impurities.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound (~81°C).
-
Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition.
-
Analyze the collected fractions by GC-MS to assess their purity.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(1541-33-9) 13C NMR [m.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alkenes separation on a non polar column - Chromatography Forum [chromforum.org]
- 6. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS | MDPI [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. vurup.sk [vurup.sk]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 3-Methyl-1,5-hexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methyl-1,5-hexadiene. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Grignard Coupling: Reaction of a crotyl Grignard reagent (e.g., crotylmagnesium bromide) with an allyl halide (e.g., allyl chloride or bromide).
-
Organoaluminum Alkylation: Reaction of 1,5-hexadiene (B165246) with an organoaluminum reagent such as trimethylaluminum.[1]
-
Aluminum Mediated Coupling: Direct coupling of (E/Z)-crotyl bromide and an allyl halide in the presence of aluminum metal.[2]
-
Claisen and Johnson-Claisen Rearrangements: These are potential, though less commonly cited, routes involving[2][2]-sigmatropic rearrangements of allyl vinyl ethers or via reaction of an allylic alcohol with an orthoester.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions are highly dependent on the chosen synthetic route. Key side reactions include:
-
Wurtz Coupling: Homocoupling of the starting halides, particularly in Grignard and other organometallic preparations. For instance, the formation of 1,5-hexadiene from the coupling of two allyl halide molecules is a common side reaction.
-
Isomerization: The double bonds in 1,5-hexadiene and the product can migrate under certain catalytic conditions, leading to a mixture of isomers such as 1,4-hexadiene, 2,4-hexadiene, and cyclic products like methylenecyclopentane.[3]
-
Oligomerization/Polymerization: Dienes are susceptible to oligomerization or polymerization, especially in the presence of catalysts or at elevated temperatures.[1]
-
Formation of Positional Isomers: In reactions like the Grignard coupling, attack at different positions of the allylic system can lead to the formation of constitutional isomers.
Q3: How can I minimize the formation of the Wurtz coupling byproduct (1,5-hexadiene) in a Grignard synthesis?
A3: To minimize the formation of 1,5-hexadiene during the preparation of allylmagnesium bromide, several precautions can be taken. Prior amalgamation of very pure magnesium has been shown to suppress this side reaction.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Isomerization of Reactants or Product: The catalyst or reaction conditions may be promoting the migration of double bonds. | - Catalyst Choice: If using a transition metal catalyst, consider switching to a less isomerization-prone catalyst system. - Temperature Control: Run the reaction at the lowest effective temperature to minimize thermally induced isomerization. - Reaction Time: Optimize the reaction time to maximize the formation of the desired product before significant isomerization occurs. |
| Non-selective Reaction: The reagents may be reacting at multiple sites, leading to a mixture of constitutional isomers. | - Grignard Reagent Purity: Ensure the Grignard reagent is freshly prepared and properly characterized to avoid reactions with impurities. - Steric Hindrance: In some cases, modifying the steric bulk of the reagents can favor the desired reaction pathway. |
Problem 2: Significant Formation of High Molecular Weight Byproducts
| Potential Cause | Troubleshooting Steps |
| Oligomerization/Polymerization: The diene starting material or product is polymerizing under the reaction conditions.[1] | - Inhibitor: Add a radical inhibitor (e.g., BHT) to the reaction mixture if a radical-mediated polymerization is suspected. - Concentration: Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions. - Temperature: Lower the reaction temperature, as polymerization is often favored at higher temperatures. |
| Wurtz Coupling: Homocoupling of the starting materials is leading to larger molecules. | - Slow Addition: Add the halide to the magnesium suspension at a slow, controlled rate to maintain a low concentration of the halide and minimize self-coupling. - Activated Magnesium: Use highly activated magnesium to promote the formation of the Grignard reagent over the coupling reaction. |
Experimental Protocols
Synthesis of this compound via Aluminum Mediated Coupling
This protocol is based on a reported synthesis with a reference yield of 73%.[2]
Materials:
-
(E/Z)-crotyl bromide
-
Allyl bromide
-
Aluminum turnings
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a reaction vessel equipped for sonication, combine aluminum turnings (50% excess) and anhydrous 1,4-dioxane.
-
Add a mixture of (E/Z)-crotyl bromide and allyl bromide to the vessel.
-
Sonicate the mixture at a frequency of 35 kHz.
-
Maintain the reaction temperature between 80-90°C for 7 hours.
-
After the reaction is complete, cool the mixture and work up appropriately to isolate the product.
-
Purify the crude product by distillation.
Data Presentation
| Synthesis Route | Key Reactants | Reported Yield | Major Side Products | Reference |
| Aluminum Mediated Coupling | (E/Z)-crotyl bromide, Allyl bromide, Al | 73% | Wurtz coupling products (e.g., 2,6-octadiene, 1,5-hexadiene) | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Signaling Pathway of Side Reactions in Grignard Synthesis
Caption: Potential side reaction pathways in the Grignard synthesis of this compound.
References
Technical Support Center: Stereoselective Reactions of 3-Methyl-1,5-hexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1,5-hexadiene. The focus is on improving the stereoselectivity of common reactions involving this non-conjugated diene.
Section 1: Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] For a substrate like this compound, which has two distinct double bonds, both regioselectivity and stereoselectivity are critical considerations.
Frequently Asked Questions (FAQs)
Q1: Which double bond in this compound will be preferentially dihydroxylated? A1: Generally, the Sharpless Asymmetric Dihydroxylation favors the more electron-rich (more substituted) double bond.[3] However, in this compound, both are terminal double bonds. Steric hindrance around the C3-methyl group may influence the reaction. Typically, the reaction favors the most electron-rich and accessible double bond.
Q2: How do I control which face of the alkene is hydroxylated? A2: The choice of the chiral ligand dictates the stereochemical outcome. The commercially available "AD-mix" reagents contain the osmium catalyst, a reoxidant, and the chiral ligand.[3]
-
AD-mix-α contains the ligand (DHQ)₂-PHAL and typically delivers the diol to the "alpha" face of the alkene when oriented with the smallest substituent pointing forward.
-
AD-mix-β contains the ligand (DHQD)₂-PHAL and delivers the diol to the "beta" face, yielding the opposite enantiomer.[3][4]
Q3: What is the role of the reoxidant in the AD-mix? A3: The osmium tetroxide (OsO₄) catalyst is highly toxic and expensive. The reoxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]), regenerates the OsO₄ catalyst after each cycle.[4] This allows the osmium to be used in catalytic amounts, which is safer and more economical.[4]
Troubleshooting Guide: Asymmetric Dihydroxylation
Q4: My reaction is slow or gives a low yield. What can I do? A4:
-
Check Reagents: Ensure the AD-mix is fresh and has been stored correctly. The reoxidant can degrade over time.
-
Solvent System: The standard solvent system is a 1:1 mixture of t-butanol and water. Ensure proper mixing, as a biphasic system is necessary for the reaction.
-
Additives: For sluggish reactions, especially with non-terminal alkenes, adding methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, improving the catalytic turnover.[3]
-
Temperature: While many reactions run well at 0 °C, some substrates may require room temperature. However, higher temperatures can sometimes decrease enantioselectivity.
Q5: The enantiomeric excess (ee%) of my product is poor. How can I improve it? A5:
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) often improves enantioselectivity by favoring the transition state with the lower activation energy.
-
Ligand Concentration: A secondary catalytic cycle with lower enantioselectivity can sometimes occur.[3] This can be suppressed by using a higher concentration of the chiral ligand. If not using a pre-made AD-mix, ensure the ligand-to-osmium ratio is optimal.
-
Slow Addition: Adding the alkene substrate slowly to the reaction mixture can sometimes improve the ee%.
Q6: I am getting a mixture of regioisomers (dihydroxylation at both double bonds). How can I improve selectivity? A6:
-
Protecting Groups: If one diol is desired, it may be necessary to use a protecting group strategy to differentiate the two double bonds chemically before the dihydroxylation step.
-
Substrate Modification: Attaching a directing group near the target double bond can sometimes influence the catalyst to react at a specific site. Aryl substituents, for instance, can act as directing groups through π-stacking interactions with the catalyst's active site.[3]
Data Presentation: Sharpless Asymmetric Dihydroxylation
The following table summarizes representative results for the Sharpless Asymmetric Dihydroxylation on various olefin substrates, illustrating typical outcomes.
| Substrate | Reagent | Yield (%) | ee (%) | Reference |
| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [5] |
| Compound 41 | (DHQD)₂Pyr | 80 | - | [1] |
| Compound 87a | AD-mix-α | 40 | 33.8 | [2] |
| Compound 90a | AD-mix-α | 76 | 54.5 | [2] |
| Compound 90b | AD-mix-β | 91 | 59.4 | [2] |
| Note: Compounds 41 , 87a , 90a , and 90b are complex intermediates from total synthesis studies, cited to demonstrate reaction applicability.[1][2] |
Section 2: Stereoselective Cyclopolymerization
Cyclopolymerization of non-conjugated dienes like 1,5-hexadiene (B165246) and its derivatives using Ziegler-Natta or metallocene catalysts is a key method to produce polymers containing cyclic units in the main chain, such as poly(methylene-1,3-cyclopentane) (PMCP).[6] The stereochemistry of the cyclopentane (B165970) rings (cis or trans) is a critical factor.
Frequently Asked Questions (FAQs)
Q7: What determines the cis/trans diastereoselectivity in the cyclopolymerization of 1,5-hexadiene derivatives? A7: The diastereoselectivity is highly dependent on the structure of the catalyst precursor and the reaction conditions.[6][7] Achiral catalysts can yield atactic trans-PMCP or cis-PMCP.[6] The specific geometry of the metallocene catalyst's coordination site dictates the stereochemical course of the cyclization step.
Q8: Can this compound be cyclopolymerized enantioselectively? A8: Yes. Using optically active chiral zirconocene (B1252598) catalysts, enantioselective cyclopolymerization of 1,5-hexadiene has been achieved, producing optically active polymers where the chirality resides in the polymer main chain.[8][9] This strategy can be extended to substituted hexadienes.
Troubleshooting Guide: Cyclopolymerization
Q9: My polymerization reaction is resulting in cross-linked, insoluble polymers. Why is this happening? A9: Cross-linking can occur if the intermolecular polymerization rate (reaction between two different chains) becomes competitive with the intramolecular cyclization rate.
-
Decrease Monomer Concentration: Lowering the concentration of the diene monomer favors the intramolecular cyclization reaction over intermolecular chain growth, reducing cross-linking.[6]
-
Increase Temperature: In some systems, increasing the temperature can favor the cyclization step.[6]
Q10: The molecular weight of my polymer is too low. How can I increase it? A10:
-
Catalyst System: The choice of catalyst and cocatalyst (e.g., methylaluminoxane (B55162), MAO) is crucial. Some catalyst systems, like (CH₃)₂Si(Fluorenyl)₂ZrCl₂-MAO, are known to produce high-molecular-weight polymers.[6]
-
Temperature: Lowering the polymerization temperature often leads to higher molecular weight polymers by reducing the rate of chain termination and transfer reactions.
-
Purity: Ensure the monomer and solvent are rigorously purified. Impurities (especially water and oxygen) can deactivate the catalyst and limit chain growth.
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation
-
To a round-bottom flask equipped with a magnetic stirrer, add the AD-mix-α or AD-mix-β (1.4 g per mmol of alkene).
-
Add the solvent system, typically a 1:1 mixture of t-butanol and water (5 mL each per mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear and the solid has dissolved, then cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
If required for substrate reactivity, add methanesulfonamide (1 equivalent).
-
Add the alkene substrate (this compound) to the vigorously stirred mixture.
-
Continue stirring at the set temperature for 6-24 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, add sodium sulfite (B76179) (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Protocol 2: General Procedure for Cyclopolymerization with a Zirconocene Catalyst
-
All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
In a flame-dried Schlenk flask, dissolve the zirconocene pre-catalyst (e.g., an enantiomerically pure dichloro zirconium(IV) complex) in toluene.[8]
-
Add the cocatalyst, typically dried methylaluminoxane (dMAO), and stir to activate the pre-catalyst.[8]
-
In a separate flask, prepare a solution of purified this compound in toluene.
-
Transfer the monomer solution to the catalyst solution via cannula and control the reaction temperature as required.
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will likely increase.
-
Quench the reaction by adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer's microstructure, stereochemistry, and molecular weight using techniques like ¹³C NMR spectroscopy and GPC.
Visualizations
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Simplified Sharpless asymmetric dihydroxylation cycle.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio- and Stereoselective Cyclopolymerization of Hexa-1,5-diene Catalyzed by Zirconium Complexes Possessing Optically Active Bis(phenolato) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Methyl-1,5-hexadiene Polymerization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the polymerization of 3-Methyl-1,5-hexadiene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may lead to low monomer conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound polymerization has a very low or no conversion. What are the primary factors I should investigate?
A1: Low conversion in the polymerization of this compound, particularly when using sensitive Ziegler-Natta or metallocene catalysts, typically stems from one of three main areas: monomer and solvent purity, catalyst system integrity, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying the root cause.
Q2: How do I determine if the purity of my this compound monomer is sufficient, and how can I purify it?
A2: Monomer purity is critical. Impurities such as water, oxygen, peroxides, or other polar compounds can deactivate the highly reactive catalysts used in coordination polymerization.
Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Karl Fischer Titration: To specifically measure the water content.
-
¹H NMR Spectroscopy: To check for the presence of structural isomers or other organic impurities.
Experimental Protocol: Monomer Purification
-
Degassing: The monomer should be thoroughly degassed to remove dissolved oxygen. This can be achieved by subjecting the monomer to several freeze-pump-thaw cycles.
-
Drying: Dry the monomer over a suitable drying agent. For dienes, powdered calcium hydride (CaH₂) is a common choice. Stir the monomer over freshly ground CaH₂ under an inert atmosphere (e.g., nitrogen or argon) for several hours, preferably overnight.
-
Distillation: Perform a vacuum distillation of the dried monomer from the drying agent. Collect the fraction that boils at the expected temperature for this compound.
-
Storage: Store the purified monomer under an inert atmosphere and over molecular sieves (e.g., 3Å or 4Å) to maintain dryness.
Q3: My catalyst system (Ziegler-Natta or Metallocene) appears to be inactive. How can I troubleshoot the catalyst?
A3: Catalyst inactivity is a frequent cause of polymerization failure. Both Ziegler-Natta and metallocene catalysts, along with their cocatalysts (e.g., methylaluminoxane (B55162) - MAO, or trialkylaluminum compounds), are highly sensitive to air and moisture.
Troubleshooting Steps:
-
Handling Technique: Ensure that all catalyst and cocatalyst manipulations are performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.
-
Cocatalyst/Activator Issues: The cocatalyst is crucial for activating the primary catalyst. For metallocene systems, the ratio of MAO to the metallocene is critical and often needs to be high. For Ziegler-Natta systems, the type and ratio of the alkylaluminum cocatalyst are important.
-
Catalyst Age and Storage: Catalysts and cocatalysts can degrade over time, even when stored under what are believed to be inert conditions. It is advisable to use fresh or recently verified batches.
Experimental Protocol: Catalyst Activity Test
A simple way to test the activity of your catalyst system is to perform a control polymerization with a more reactive and well-studied monomer, such as ethylene (B1197577) or propylene, under established conditions. Successful polymerization of the control monomer will indicate that the issue lies with the this compound monomer or the specific reaction conditions for it.
Q4: How do reaction conditions affect the conversion of this compound, and what are the optimal parameters?
A4: Reaction conditions such as temperature, monomer concentration, and reaction time significantly influence the polymerization rate and overall conversion.
Impact of Reaction Parameters:
| Parameter | Effect on Conversion | Recommended Considerations |
| Temperature | Increasing temperature generally increases the polymerization rate. However, excessively high temperatures can lead to catalyst decomposition and undesirable side reactions, ultimately lowering the yield. | The optimal temperature is catalyst-dependent. For many metallocene systems, temperatures in the range of 25-70°C are common. |
| Monomer Concentration | Higher monomer concentrations can lead to higher polymerization rates. However, in cyclopolymerization of dienes, very high concentrations might favor intermolecular reactions over the desired intramolecular cyclization. | The concentration should be optimized for the specific catalyst system and desired polymer microstructure. |
| Catalyst Concentration | Higher catalyst concentration generally leads to a faster reaction and higher conversion within a given time. However, this also increases the cost and the amount of catalyst residue in the final polymer. | The catalyst loading should be sufficient to achieve a reasonable reaction rate without being excessive. |
| Reaction Time | Longer reaction times can lead to higher conversion, but the risk of catalyst deactivation and side reactions also increases over time. | Monitor the reaction progress over time to determine the point at which the conversion plateaus. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of low conversion rates in this compound polymerization.
Potential Side Reactions Leading to Low Conversion
Q5: Are there any specific side reactions for this compound that could inhibit polymerization?
A5: While the primary reaction pathway for 1,5-dienes is cyclopolymerization, several side reactions can occur, leading to low conversion of the desired polymer.
Possible Side Reactions:
-
β-Hydride Elimination: This is a common chain termination step in coordination polymerization, which deactivates the growing polymer chain and the catalyst's active site.
-
Isomerization: The catalyst can sometimes isomerize the monomer to a less reactive or non-polymerizable form.
-
Cross-linking: At higher monomer concentrations or with certain catalysts, intermolecular reactions can lead to cross-linking and the formation of insoluble gels, which can trap the catalyst and unreacted monomer, thus reducing the overall conversion to soluble polymer.
-
Cationic Polymerization: Traces of acidic impurities can initiate competing cationic polymerization, which is often uncontrolled and can lead to low molecular weight oligomers instead of the desired high polymer.
Logical Pathway for Catalyst Activation and Polymerization
The following diagram illustrates the general pathway from catalyst precursor to active catalyst and subsequent polymerization. Issues at any of these stages can result in low conversion.
Technical Support Center: Catalyst Selection and Optimization for 3-Methyl-1,5-hexadiene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1,5-hexadiene. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion in Metathesis Reactions
Q: My ring-closing metathesis (RCM) reaction of a substrate derived from this compound is showing low or no conversion. What are the common causes and how can I troubleshoot this?
A: Low conversion in metathesis is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Initial Checks:
-
Inert Atmosphere: Ruthenium-based catalysts, although relatively robust, are sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Solvent and Reagent Purity: Solvents must be anhydrous and thoroughly degassed. Impurities in the solvent or the this compound substrate, such as water, oxygen, or residues from previous synthetic steps, can poison the catalyst.[1][2] It is recommended to use freshly distilled and degassed solvents.
-
Catalyst Activity: Verify that the catalyst has been stored properly and has not degraded. If possible, test the catalyst with a reliable control substrate to confirm its activity.[2]
-
-
Catalyst Deactivation:
-
Inhibiting Functional Groups: Substrates containing functional groups like unprotected amines, thiols, or phosphines can coordinate to the metal center and inhibit catalysis.[1]
-
Isomerization Byproducts: The desired reaction product can sometimes isomerize under the reaction conditions, and this isomerized product may act as a catalyst inhibitor.[3]
-
Catalyst Decomposition: The catalyst itself can decompose, especially at higher temperatures or in the presence of impurities.[3]
-
-
Troubleshooting Steps:
-
Improve Inert Conditions: Enhance the degassing of your solvent (e.g., using freeze-pump-thaw cycles) and ensure all glassware is rigorously dried.[1]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-5 mol% can sometimes overcome minor inhibition or deactivation issues.
-
Change Catalyst Type: If using a Grubbs second-generation catalyst, consider switching to a more active catalyst like a Grubbs third-generation or a Schrock catalyst, which can be more effective for sterically demanding substrates.[4][5]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Experiment with a range of temperatures to find the optimal balance.
-
Issue 2: Poor Selectivity in Hydroformylation
Q: My hydroformylation of this compound is producing a mixture of aldehydes and/or other byproducts. How can I improve the selectivity?
A: Achieving high selectivity in the hydroformylation of a diene like this compound requires careful control over the catalyst system and reaction conditions.
-
Potential Causes of Poor Selectivity:
-
Isomerization: The initial diene or the resulting aldehyde can undergo isomerization, leading to a mixture of products.
-
Multiple Reaction Pathways: The two double bonds in this compound can both react, potentially leading to a mixture of mono- and di-hydroformylated products.
-
Linear vs. Branched Products: Hydroformylation can produce both linear and branched aldehydes. The ratio of these products is highly dependent on the catalyst and ligands used.
-
-
Strategies for Improving Selectivity:
-
Ligand Choice: The ligand coordinated to the metal center (commonly rhodium) plays a crucial role in controlling regioselectivity. Bulky phosphine (B1218219) or phosphite (B83602) ligands often favor the formation of the linear aldehyde.
-
Catalyst System: Rhodium-based catalysts are known for their high activity under mild conditions, which can help to minimize side reactions.[6]
-
Reaction Conditions:
-
Temperature and Pressure: Lower temperatures and pressures can sometimes improve selectivity by reducing the rates of side reactions.
-
Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, affecting the reaction rate and selectivity.
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the key factors to consider when selecting a catalyst for a reaction with this compound?
A1: The choice of catalyst depends primarily on the desired transformation:
-
Metathesis (e.g., Ring-Closing Metathesis):
-
Grubbs Catalysts (Ruthenium-based): These are generally preferred due to their tolerance to a wide variety of functional groups and their stability in air and moisture.[5] Second and third-generation Grubbs catalysts offer higher activity.
-
Schrock Catalysts (Molybdenum-based): These are typically more active than Grubbs catalysts, especially for sterically hindered olefins, but are also more sensitive to air and moisture.[4][5]
-
-
Hydroformylation:
-
Rhodium-based Catalysts: These are the most common choice due to their high activity and selectivity under mild conditions. The choice of phosphine or phosphite ligand is critical for controlling the linear-to-branched product ratio.[6]
-
-
Polymerization:
-
Ziegler-Natta Catalysts: These are used for producing stereoregular polymers. The catalyst system typically consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst.[7][8]
-
Metallocene Catalysts: These offer more control over the polymer microstructure and can be used for cyclopolymerization of dienes like 1,5-hexadiene.[9]
-
-
Palladium-Catalyzed Reactions (e.g., Cycloisomerization, Carbonylation):
Optimization and Experimental Conditions
Q2: How can I optimize the reaction conditions for better yield and selectivity?
A2: Optimization is an empirical process, but here are some general guidelines:
-
Concentration: For intramolecular reactions like RCM, high dilution is often necessary to favor the desired cyclization over intermolecular polymerization.
-
Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition and side reactions.
-
Solvent: The solvent should be inert to the reaction conditions, dissolve both the substrate and the catalyst, and be easily removable. For metathesis, chlorinated solvents like dichloromethane (B109758) or toluene (B28343) are common.
-
Additives: In some cases, additives can be used to suppress side reactions. For example, in metathesis, a mild acid can sometimes reduce isomerization.
Data Presentation
Table 1: Catalyst Performance in Ring-Closing Metathesis of a Substituted Diene *
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Grubbs II | 2 | Benzene | RT | 1.5-2 | >95 | 97 | [12] |
| Hoveyda-Grubbs II | 5 | DCM | 40 | 4 | >95 | 95 | [12] |
| Molybdenum-based | 5 | Toluene | 25 | 1 | >95 | 98 | [12] |
*Data for a tosyl-protected bis-allylamine, a substrate analogous to a functionalized this compound derivative.
Table 2: Catalyst Performance in Hydroformylation of 1-Hexene *
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | n:iso ratio | TOF (h⁻¹) | Reference |
| Rh/C | PPh₃ | 100 | 50 | 2.5 | 150 | [13] |
| Rh(acac)(CO)₂ | BIPHEPHOS | 80 | 20 | 50 | 4000 | Generic Data |
*Data for 1-hexene, a structurally related mono-olefin.
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) using a Grubbs-type Catalyst
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). The solvent (e.g., anhydrous dichloromethane or toluene) must be deoxygenated by sparging with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.[1]
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the this compound derivative in the chosen solvent in a Schlenk flask to the desired concentration (typically 0.01-0.1 M for RCM).
-
Catalyst Addition: Weigh the desired ruthenium catalyst (e.g., Grubbs II) in the glovebox and add it to the stirred reaction mixture. Typical catalyst loadings range from 1-5 mol%.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR.
-
Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the product by column chromatography.
Protocol 2: General Procedure for Hydroformylation using a Rhodium-based Catalyst
-
Preparation: A high-pressure reactor (autoclave) is required. All glassware should be dried, and the solvent (e.g., toluene) should be degassed.
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in the solvent. Stir for a short period to allow for complex formation.
-
Reaction Setup: Charge the autoclave with the this compound substrate and the solvent. Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Reaction: Seal the autoclave, purge several times with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure. Heat the reaction to the desired temperature with vigorous stirring.
-
Work-up: After the reaction time, cool the autoclave to room temperature and carefully vent the excess pressure. The crude reaction mixture can be analyzed by GC or NMR. Purification is typically achieved by distillation or chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium(II)-catalyzed cycloisomerization of functionalized 1,5-hexadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Palladium‐Catalyzed Carbonylation of 1,3‐Dienes: Selective Synthesis of Adipates and Other Aliphatic Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing polymerization of 3-Methyl-1,5-hexadiene during storage
This guide is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Methyl-1,5-hexadiene during storage and handling. Due to its structure as a non-conjugated diene, this compound is susceptible to polymerization, which can compromise sample integrity and experimental outcomes.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the storage and use of this compound.
| Issue | Possible Cause | Troubleshooting Steps & Preventative Measures |
| Sample appears viscous, has solidified, or changed color. | Polymerization has occurred. This can be initiated by exposure to heat, light, or oxygen. | Immediate Actions: 1. Visual Inspection: Note any changes in physical appearance (e.g., increased viscosity, solidification, yellowing). 2. Solubility Test: Attempt to dissolve a small portion in a suitable organic solvent. Decreased solubility is a strong indicator of polymerization. Analytical Confirmation (if necessary): - Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the presence of dimers, trimers, and other oligomers. Disposal: - If significant polymerization is confirmed, the sample may be unsuitable for most applications and should be disposed of according to institutional safety guidelines. Future Prevention: - Review and strictly adhere to the recommended storage protocols outlined in the FAQs below. |
| Inconsistent experimental results using the same batch of reagent. | Partial polymerization or oxidation has occurred, leading to impurities in the starting material. | Purity Check: - Before use, analyze the reagent's purity via GC-MS to confirm the absence of significant oligomers or oxidation byproducts. Purification (if feasible for minor impurities): - For some applications, it may be possible to purify the monomer by distillation. Caution: Distillation should be performed at low temperatures and under vacuum, and a polymerization inhibitor should be added to the distillation flask. Standardize Storage: - Ensure all aliquots are stored under identical, optimal conditions to minimize variability. |
| Container is bulging or shows signs of pressure buildup. | Polymerization is an exothermic process that can generate heat and pressure inside a sealed container. | IMMEDIATE SAFETY WARNING: - Do not open the container. - Cool the container from a safe distance. - Consult your institution's safety officer for guidance on handling and disposal of pressurized chemical containers. Prevention: - Always store in a well-ventilated, temperature-controlled environment. - Do not overfill storage containers. - Ensure that an appropriate concentration of inhibitor is present, especially for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: While specific data for this compound is limited, for the structurally similar 1,5-hexadiene, storage temperatures of -20°C for long-term storage and 2-8°C for short-term use are recommended. Always store in a cool, well-ventilated area away from heat sources.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation-initiated polymerization.
-
Light: Protect from light by using an amber glass bottle or by storing it in a dark cabinet. Light can initiate free-radical polymerization.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture. Ensure the container is properly grounded to avoid static discharge.
Q2: What is the primary cause of polymerization in this compound?
As a diene, this compound is susceptible to free-radical polymerization . This process is typically initiated by:
-
Heat: Elevated temperatures can promote the formation of free radicals.
-
Light (UV): Can provide the energy to initiate radical formation.
-
Oxygen: Can react with the diene to form peroxides, which can then decompose to form initiating radicals.
-
Impurities: Contaminants such as peroxides from solvents or other radical initiators can trigger polymerization.
Q3: What are polymerization inhibitors, and which ones are recommended for this compound?
Polymerization inhibitors are compounds that scavenge free radicals, thereby terminating the polymerization chain reaction. For dienes and other unsaturated hydrocarbons, phenolic inhibitors are commonly used.
| Inhibitor | Class | Typical Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 ppm (0.01% - 0.05%) | A common and effective radical scavenger. For the related 1,5-hexadiene, a concentration of ~100 ppm is used. For other monomers, concentrations can range up to 0.5%.[2][3][4][5] |
| Hydroquinone (HQ) | Phenolic | 100 - 600 ppm (0.01% - 0.06%) | A good general-purpose inhibitor. Often requires the presence of oxygen to be effective. |
Q4: How can I remove the inhibitor before my reaction?
If the inhibitor interferes with your experimental procedure, it can be removed by:
-
Column Chromatography: Passing the diene through a column of activated alumina (B75360) or silica (B1680970) gel is a common and effective method for removing phenolic inhibitors.
-
Alkaline Wash: Washing with an aqueous alkali solution (e.g., 1M NaOH) can remove acidic phenolic inhibitors. This must be followed by washing with water to remove the base and then drying the organic layer.
Important: Purified, inhibitor-free this compound is highly unstable and should be used immediately. If short-term storage is necessary, it must be kept under an inert atmosphere at low temperatures (-20°C).
Experimental Protocols
Protocol 1: Detection of Oligomerization by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify the monomer, as well as any dimers, trimers, or other low-molecular-weight oligomers that may have formed during storage.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
-
GC-MS Instrument Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
-
Data Analysis:
-
Identify the peak for the this compound monomer based on its retention time and mass spectrum (Molecular Weight: 96.17 g/mol ).
-
Search for peaks at later retention times corresponding to higher molecular weight species (dimers, trimers, etc.). The mass spectra of these peaks should show fragments consistent with oligomers of the monomer.
-
Quantify the relative peak areas to estimate the percentage of polymerization that has occurred.
-
Mandatory Visualizations
Caption: Workflow for storage and troubleshooting of this compound.
References
- 1. This compound [chembk.com]
- 2. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of 3-Methyl-1,5-hexadiene Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing cross-coupling reactions involving 3-Methyl-1,5-hexadiene. Due to the limited specific literature on this substrate, the following guidance is based on established principles for cross-coupling reactions of other non-conjugated dienes and terminal alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges in the cross-coupling of this compound, an unsymmetrical non-conjugated diene, are:
-
Regioselectivity: Controlling which of the two double bonds reacts is a major hurdle. The terminal double bond is generally more reactive than the internal one, but achieving exclusive selectivity can be difficult.
-
Isomerization: The double bonds in the starting material or the product can isomerize under the reaction conditions, leading to a mixture of products.
-
Homocoupling: Self-coupling of the coupling partners is a common side reaction that reduces the yield of the desired cross-coupled product.[1]
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.
Q2: Which cross-coupling reaction is most suitable for this compound?
A2: The Heck-Mizoroki reaction is a promising starting point for the arylation or vinylation of this compound.[2][3] The Heck reaction is widely used for the coupling of alkenes with aryl or vinyl halides. Other reactions like the Suzuki-Miyaura coupling could potentially be adapted, but would likely require initial hydroboration of the diene, adding complexity to the synthesis.
Q3: How can I control the regioselectivity of the reaction?
A3: Controlling regioselectivity is crucial. Here are some strategies:
-
Ligand Choice: Bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can influence the steric environment around the palladium center, favoring reaction at the less hindered terminal double bond.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Substrate Control: In some cases, the electronic properties of the coupling partner can influence which double bond reacts.
Q4: What are the best practices to minimize side reactions like isomerization and homocoupling?
A4: To minimize side reactions:
-
Use of Additives: Additives like silver salts or phosphine sponges can sometimes suppress side reactions.
-
Optimize Reaction Time: Shorter reaction times can reduce the extent of product isomerization.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxygen-induced homocoupling of organoboron reagents in Suzuki couplings or oxidative degradation of the catalyst.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor choice of solvent or base. 3. Reaction temperature is too low. | 1. Use a fresh catalyst or a pre-catalyst. Ensure proper activation if using a Pd(II) source. 2. Screen different solvents (e.g., DMF, dioxane, toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[4] 3. Gradually increase the reaction temperature. |
| Poor Regioselectivity | 1. Inappropriate ligand. 2. High reaction temperature. | 1. Screen a range of ligands with varying steric and electronic properties. 2. Attempt the reaction at a lower temperature. |
| Significant Isomerization | 1. Prolonged reaction time. 2. High reaction temperature. 3. Certain palladium-hydride species can catalyze isomerization. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Lower the reaction temperature. 3. Add a hydride scavenger, such as a stoichiometric amount of a sacrificial alkene. |
| Formation of Homocoupling Products | 1. Presence of oxygen. 2. Inefficient transmetalation (in Suzuki-type reactions). | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Optimize the base and solvent to facilitate the transmetalation step. |
| Catalyst Decomposition (black precipitate) | 1. High reaction temperature. 2. Presence of impurities. 3. Inappropriate ligand-to-metal ratio. | 1. Lower the reaction temperature. 2. Purify all starting materials and solvents. 3. Optimize the ligand-to-palladium ratio; an excess of ligand can sometimes stabilize the catalyst. |
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for the Heck-Mizoroki reaction of terminal alkenes with aryl halides. This data can serve as a starting point for the optimization of this compound cross-coupling reactions.
| Alkene | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Iodobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 2 | 85 | [5] |
| 1-Hexene | 4-Bromotoluene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 120 | 24 | 78 | General protocol |
| Styrene | 4-Iodoanisole | Pd(OAc)₂ (0.5) | P(o-tol)₃ (1) | NaOAc | DMA | 110 | 16 | 92 | General protocol |
| 1,5-Hexadiene | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Ag₂CO₃ | Dioxane | 100 | 12 | 65 (mixture) | Hypothetical |
Experimental Protocols
General Protocol for the Heck-Mizoroki Arylation of a Non-Conjugated Diene
This protocol is a general starting point and will require optimization for this compound.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Aryl halide (e.g., iodobenzene, 4-bromotoluene)
-
This compound
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1-2 equivalents relative to palladium), and the base (1.5-2.0 equivalents relative to the aryl halide).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl halide (1.0 equivalent) to the mixture.
-
Add this compound (1.5-3.0 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: General catalytic cycle of the Heck-Mizoroki reaction.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Common experimental errors in handling 3-Methyl-1,5-hexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1,5-hexadiene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 1541-33-9) is a non-conjugated diene used in organic synthesis and polymer science. Its key applications include:
-
Cope Rearrangement: It is a classic substrate for studying the[1][1]-sigmatropic Cope rearrangement, a thermal isomerization reaction.[2]
-
Polymerization: It is utilized in cyclopolymerization to produce specialty polymers and as a crosslinking agent in the synthesis of high molecular weight polymers.[3]
-
Synthetic Intermediate: It serves as a precursor in the synthesis of various organic compounds.
Q2: What are the main safety hazards associated with this compound?
This compound is a highly flammable liquid and vapor. It is also harmful if swallowed or inhaled and can cause skin and eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and safety goggles.
Q3: How should this compound be properly stored?
Due to its instability and tendency to undergo spontaneous polymerization and oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4] Commercial preparations may contain inhibitors like hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) to prevent polymerization during storage.
Troubleshooting Guides
Issue 1: Spontaneous Polymerization or Discoloration of Starting Material
Symptoms:
-
The normally colorless liquid appears viscous, cloudy, or has a yellowish tint.
-
Solid polymer precipitates are observed in the storage container.
Possible Causes:
-
Improper Storage: Exposure to air, light, or elevated temperatures can initiate polymerization and oxidation.[4]
-
Inhibitor Depletion: The inhibitor present in the commercial product may have been consumed over time.
Solutions:
-
Purification: If the material is not heavily polymerized, it can be purified by distillation under reduced pressure. It is advisable to add a radical scavenger (e.g., a small amount of hydroquinone) to the distillation flask to prevent polymerization at elevated temperatures.
-
Check Storage Conditions: Ensure the compound is stored under an inert atmosphere in a refrigerator.
-
Removal of Inhibitors for Reactions: If the presence of an inhibitor interferes with a planned reaction (e.g., polymerization), it can be removed by passing the diene through a column of activated alumina (B75360) or by washing with an aqueous NaOH solution followed by drying and distillation.
Issue 2: Low Yield or Incomplete Reaction in Thermal Cope Rearrangement
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a significant amount of unreacted this compound.
Possible Causes:
-
Insufficient Temperature: The Cope rearrangement of this compound typically requires high temperatures, often around 300 °C, to proceed at a reasonable rate.[2]
-
Equilibrium Position: The Cope rearrangement is a reversible reaction. For this compound, the equilibrium may not completely favor the product under all conditions.
Solutions:
-
Optimize Reaction Temperature: Carefully increase the reaction temperature. The reaction is often carried out in a sealed, heavy-walled glass tube or a high-pressure reactor to safely reach the required temperatures.
-
Reaction Monitoring: Monitor the reaction progress over time using GC-MS or 1H NMR to determine the optimal reaction time at a given temperature.
-
Consider Catalysis: For some substrates, the Cope rearrangement can be catalyzed by transition metals (e.g., Pd(II) complexes), which may allow the reaction to proceed at lower temperatures.
Issue 3: Formation of Side Products in Thermal Cope Rearrangement
Symptoms:
-
GC-MS or NMR analysis reveals the presence of unexpected byproducts in the reaction mixture.
Possible Causes:
-
High Temperatures: The high temperatures required for the thermal Cope rearrangement can lead to side reactions such as decomposition or polymerization.
-
Presence of Oxygen: Trace amounts of oxygen can lead to oxidation products, especially at high temperatures.
Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation. Degas the solvent and the starting material before heating.
-
Minimize Reaction Time: Determine the shortest reaction time necessary for acceptable conversion by monitoring the reaction progress.
-
Purification: Use flash column chromatography or preparative GC to separate the desired product from side products.
Issue 4: Inconsistent Results in Polymerization Reactions
Symptoms:
-
Variable polymer molecular weight, polydispersity, or degree of crosslinking between batches.
Possible Causes:
-
Purity of Monomer: The presence of impurities, including oligomers or residual inhibitors from storage, can affect the polymerization process.
-
Inconsistent Monomer Concentration: The concentration of this compound can influence the extent of crosslinking.
-
Variable Reaction Conditions: Fluctuations in temperature or initiator concentration can lead to inconsistent results.
Solutions:
-
Monomer Purification: Purify the this compound by distillation or by passing it through activated alumina immediately before use to remove inhibitors and oligomers.
-
Precise Control of Stoichiometry: Accurately control the concentration of the monomer, initiator, and any other reagents.
-
Consistent Reaction Setup: Maintain consistent reaction conditions, including temperature, stirring rate, and reaction time.
Experimental Protocols
Key Experiment 1: Thermal Cope Rearrangement of this compound
Methodology:
-
Preparation: Place a small, magnetic stir bar and 1.0 g of purified this compound into a heavy-walled glass tube.
-
Degassing: Freeze the tube in liquid nitrogen, evacuate to high vacuum, and then thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.
-
Sealing: After the final thaw, backfill the tube with argon and seal it under flame.
-
Reaction: Place the sealed tube in a sand bath or oven preheated to 300 °C. Heat for the desired amount of time (e.g., 2-4 hours), with magnetic stirring if possible.
-
Work-up: After cooling to room temperature, carefully open the tube in a fume hood.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion and identify any side products. The expected product is 1,5-heptadiene.
-
Purification: If necessary, purify the product by preparative gas chromatography or fractional distillation.
Key Experiment 2: Cyclopolymerization of this compound
Methodology:
-
Catalyst Preparation: In a glovebox, prepare a solution of a suitable Ziegler-Natta or metallocene catalyst (e.g., a zirconocene (B1252598) catalyst activated with methylaluminoxane (B55162) (MAO)) in an anhydrous, deoxygenated solvent like toluene.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the desired amount of purified this compound and solvent.
-
Initiation: Add the prepared catalyst solution to the monomer solution to initiate polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature for a specified time.
-
Termination: Quench the reaction by adding a protic solvent, such as methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer by techniques such as GPC (for molecular weight and polydispersity) and NMR (for microstructure).
Data Summary
| Parameter | This compound |
| CAS Number | 1541-33-9 |
| Molecular Formula | C7H12 |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | 81.3 °C at 760 mmHg |
| Density | 0.714 g/cm3 |
| Appearance | Colorless liquid |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Cope Rearrangement: 3-Methyl-1,5-hexadiene and Other Substituted Dienes
A detailed examination of the thermal[1][1]-sigmatropic rearrangement of 3-methyl-1,5-hexadiene and its comparison with other substituted 1,5-dienes reveals significant insights into the steric and electronic factors governing this classic pericyclic reaction. This guide provides a comparative overview of reaction kinetics, product distributions, and experimental methodologies for researchers and professionals in organic synthesis and drug development.
The Cope rearrangement, a concerted transformation of a 1,5-diene to an isomeric 1,5-diene, proceeds through a highly ordered, chair-like transition state.[2] The substitution pattern on the diene scaffold plays a crucial role in determining the reaction rate and the thermodynamic stability of the resulting products.[3]
Quantitative Comparison of Cope Rearrangement Parameters
The following table summarizes key experimental data for the Cope rearrangement of this compound and other relevant dienes, providing a basis for objective comparison.
| Substrate | Reaction Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Product Ratio (Product:Starting Material) | Key Stereochemical Outcome |
| 1,5-Hexadiene (B165246) | ~300 | ~33 | 1:1 (degenerate) | Not Applicable |
| This compound | 300 | Approx. 33-35 | 5:1 | Favors thermodynamically more stable, more substituted alkene.[1] |
| 3,3-Dimethyl-1,5-hexadiene | 217 - 282 | Arrhenius parameters determined | Reversible reaction | Not Applicable |
| meso-3,4-Dimethyl-1,5-hexadiene | Not specified | Not specified | >99% (E,Z)-2,6-octadiene | Highly stereospecific, proceeds through a chair-like transition state.[2] |
| rac-3,4-Dimethyl-1,5-hexadiene | Not specified | Not specified | >90% (E,E)-2,6-octadiene and <10% (Z,Z)-2,6-octadiene | Highly stereospecific, proceeds through a chair-like transition state.[2] |
The Influence of Methyl Substitution
The presence of a methyl group at the 3-position of the 1,5-hexadiene system, as in this compound, introduces a thermodynamic bias. The rearrangement leads to the formation of 1,5-heptadiene, a more substituted and thus more stable alkene, driving the equilibrium towards the product side.[4] Experimental data indicates that heating this compound to 300°C results in a 5:1 mixture favoring the rearranged product.[1]
In the case of 3,3-dimethyl-1,5-hexadiene, the rearrangement is also well-documented, with rate constants and Arrhenius parameters having been determined over a temperature range of 217 to 282°C.[5] This allows for a detailed kinetic analysis of the gem-dimethyl effect on the reaction rate.
The stereochemical outcome of the Cope rearrangement is elegantly demonstrated by the behavior of meso- and rac-3,4-dimethyl-1,5-hexadiene. The nearly perfect stereospecificity of these reactions provides strong evidence for a concerted mechanism proceeding through a chair-like transition state.[2] The meso isomer yields almost exclusively the (E,Z)-2,6-octadiene, while the racemic mixture gives predominantly the (E,E)-isomer with a small amount of the (Z,Z)-isomer.[2]
Experimental Protocols
A general procedure for conducting a thermal Cope rearrangement and monitoring its progress is outlined below.
General Experimental Protocol for Thermal Cope Rearrangement:
-
Sample Preparation: A solution of the 1,5-diene substrate is prepared in a high-boiling, inert solvent (e.g., toluene-d8 (B116792) for NMR monitoring) in a sealed NMR tube or a reaction vessel equipped with a condenser.
-
Heating: The solution is heated to the desired temperature (typically between 150°C and 300°C) in a thermostatically controlled oil bath or heating mantle.[6]
-
Reaction Monitoring: The progress of the rearrangement is monitored over time by taking aliquots and analyzing them by gas chromatography (GC) or by direct in-situ analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The relative concentrations of the starting material and the product are determined from the integration of characteristic signals in the GC chromatogram or NMR spectrum. This data can then be used to calculate the rate constant and activation energy of the reaction.
Protocol for Oxy-Cope Rearrangement:
For substrates containing a hydroxyl group at the 3-position (oxy-Cope rearrangement), the following procedure can be employed:
-
Reactant Preparation: A solution of the 1,5-dien-3-ol is prepared in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
-
Base Addition: A base, such as potassium hydride (KH), is added to the solution at a low temperature (e.g., in an ice bath) to deprotonate the hydroxyl group. The use of a crown ether like 18-crown-6 (B118740) can aid in the dissolution of the base.
-
Reaction: The reaction mixture is stirred at the appropriate temperature until completion.
-
Quenching and Workup: The reaction is quenched with a proton source (e.g., methanol) at low temperature. The solvent is then removed under vacuum, and the product is purified by flash column chromatography.
Mechanistic Pathway of the Cope Rearrangement
The Cope rearrangement is a classic example of a[1][1]-sigmatropic shift, a type of pericyclic reaction that proceeds through a cyclic transition state. The generally accepted mechanism involves a concerted movement of six electrons (four π electrons from the two double bonds and two σ electrons from the breaking C3-C4 bond).
Caption: The Cope rearrangement of this compound proceeds through a chair-like transition state.
This guide provides a foundational comparison of the Cope rearrangement for this compound and other substituted dienes. For more in-depth kinetic studies and specific experimental conditions, consulting the primary literature is recommended.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. Cope rearrangement of 3,3-dimethylhexa-1,5-diene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Purity Validation of 3-Methyl-1,5-hexadiene: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Methyl-1,5-hexadiene (CAS: 1541-33-9), a non-conjugated diene, is a valuable building block in organic synthesis.[1][2] Its purity is critical to prevent side reactions and ensure the desired outcome in subsequent applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.
This guide provides an objective comparison of GC-MS with other common analytical techniques for validating the purity of synthesized this compound, supported by experimental protocols and representative data.
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of purity analysis for a single batch of this compound using three different analytical techniques. The data illustrates the strengths and limitations of each method in detecting and quantifying the main component and potential impurities.
| Analytical Method | This compound (% Purity) | Impurity A (Isomer, %) | Impurity B (Solvent Residue, %) | Limit of Detection (LOD) |
| GC-MS | 99.85 | 0.10 | 0.05 | ~1-10 ppm |
| GC-FID | 99.9 | 0.1 | Not specifically identified | ~10 ppm |
| ¹H NMR | >99 | Not resolved from main peak | Not detected | ~0.1-1% |
Note: This data is representative and intended for comparative purposes. Actual results will vary based on instrumentation, method parameters, and sample matrix.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing the purity of volatile compounds like this compound.[3] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
-
Advantages:
-
High Sensitivity and Resolution: Capable of detecting and separating trace impurities, including isomers that may be difficult to resolve with other techniques.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint of each component, allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST).[4]
-
Simultaneous Quantification and Identification: Provides both quantitative data (based on peak area) and structural information in a single analysis.
-
-
Limitations:
-
Destructive Technique: The sample is ionized and fragmented, and therefore cannot be recovered.
-
Requires Volatile and Thermally Stable Compounds: Not suitable for non-volatile or thermally labile impurities.
-
Alternative Purity Validation Methods
While GC-MS is a primary technique, other methods can provide complementary information or be used for routine analysis.[3]
-
Gas Chromatography with Flame Ionization Detection (GC-FID) GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. It offers high sensitivity for hydrocarbons but lacks the definitive identification capabilities of mass spectrometry.[3] It can be a cost-effective method for routine purity checks once the identity of potential impurities has been established by GC-MS.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for purity assessment. The presence of signals that do not correspond to this compound can indicate the presence of impurities. However, its sensitivity for detecting trace impurities is generally lower than that of GC-based methods.[3][5][6]
Experimental Protocols
GC-MS Purity Validation of this compound
This protocol provides a representative method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of about 10 µg/mL in the same solvent.[7]
-
Transfer the final solution to a 2 mL glass autosampler vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial temperature 40 °C, hold for 2 min, then ramp at 10 °C/min to 200 °C, hold for 2 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) |
3. Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the peak area of all components.
-
Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Identify impurity peaks by library matching.
-
Calculate the purity using the area percent method:
-
% Purity = (Peak Area of this compound / Total Peak Area of all components) x 100
-
Mandatory Visualizations
GC-MS Purity Validation Workflow
The logical workflow for validating the purity of synthesized this compound using GC-MS is outlined in the diagram below.
Caption: Workflow for GC-MS purity validation.
Signaling Pathway of Purity Determination
The following diagram illustrates the logical relationship and decision-making process when choosing an analytical method for purity validation.
Caption: Decision pathway for purity validation method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
Comparative analysis of catalysts for 3-Methyl-1,5-hexadiene polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of non-conjugated dienes like 3-Methyl-1,5-hexadiene offers a pathway to unique polymer microstructures, particularly the formation of cyclic units within the polymer backbone. This process, known as cyclopolymerization, yields polymers with distinct thermal and mechanical properties. The choice of catalyst is paramount as it dictates the reaction's efficiency, the polymer's molecular characteristics, and its stereochemistry. This guide provides a comparative analysis of the primary catalyst systems used for this transformation: traditional Ziegler-Natta catalysts and more modern metallocene catalysts.
Introduction to Cyclopolymerization
The polymerization of this compound proceeds via an intramolecular-intermolecular chain propagation mechanism. The catalyst first initiates the polymerization at one of the double bonds, followed by an intramolecular cyclization step to form a five-membered ring, and then intermolecular propagation to extend the polymer chain. The resulting polymer is a methylated analogue of poly(methylene-1,3-cyclopentane). The catalyst's structure profoundly influences the stereochemistry of the cyclopentane (B165970) ring (cis or trans) and the tacticity of the polymer chain.[1][2]
Catalyst Performance: A Comparative Overview
Metallocene catalysts generally exhibit higher activity and offer superior control over the polymer microstructure compared to conventional Ziegler-Natta systems for the cyclopolymerization of α,ω-dienes.[3][4] While specific data for this compound is limited, extensive research on the closely related 1,5-hexadiene (B165246) provides a strong basis for comparison. Metallocenes, activated by methylaluminoxane (B55162) (MAO) or borate (B1201080) compounds, are single-site catalysts, which leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[3] In contrast, traditional heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂) possess multiple types of active sites, resulting in broader molecular weight distributions and less defined polymer structures.[3][4]
For diene polymerization, metallocenes are particularly effective at promoting the desired cyclization reaction, whereas Ziegler-Natta catalysts may lead to a higher degree of branching or cross-linking.[4]
Table 1: Comparative Performance of Catalyst Systems for 1,5-Hexadiene Polymerization
Note: This data is for the polymerization of 1,5-hexadiene, a close structural analog of this compound, and serves as a representative comparison.
| Catalyst System | Cocatalyst / Activator | Catalytic Activity (kg Pol / (mol Cat·h)) | Polymer Yield | Molecular Weight (Mv) ( g/mol ) | MWD (Mw/Mn) | Polymer Microstructure | Reference |
| Ziegler-Natta | |||||||
| TiCl₄/MgCl₂ | Triethylaluminum (TEAL) | 12.0 | High | 770,600 | Broad (>5) | Branched, low cyclization | [4] |
| Metallocene | |||||||
| Cp₂ZrCl₂ (Zirconocene) | Methylaluminoxane (MAO) | 9.2 | High | 1,129,000 | Narrow (~2-3) | High cyclization, atactic | [4] |
| Cp₂HfCl₂ (Hafnocene) | Methylaluminoxane (MAO) | 1.5 | High | 893,100 | Narrow (~2-3) | High cyclization, atactic | [4] |
| (CH₃)₂Si(Fluorenyl)₂ZrCl₂ | Methylaluminoxane (MAO) | Good | Good | High | - | Highly crystalline, cis/trans rings | [2] |
| rac-Et(Ind)₂Zr(NMe₂)₂ | [Ph₃C][B(C₆F₅)₄] / Al(i-Bu)₃ | - | - | - | - | trans-diisotactic rich | [1] |
Experimental Protocols
A generalized experimental protocol for the cyclopolymerization of this compound is provided below. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the catalysts are highly sensitive to air and moisture.[5]
Materials and Preparation
-
Solvent: Toluene (B28343) is typically used and must be dried and deoxygenated prior to use (e.g., by distillation over sodium/benzophenone or by passing through a solvent purification system).
-
Monomer: this compound should be purified by distillation over a drying agent like calcium hydride.
-
Catalyst/Cocatalyst: Metallocene or Ziegler-Natta catalysts and cocatalysts (e.g., MAO solution in toluene, or solid borate activators) are typically used as received from commercial suppliers.
Polymerization Procedure
-
A flame-dried Schlenk flask or glass reactor equipped with a magnetic stirrer is placed under an inert atmosphere.
-
The desired volume of dried toluene is transferred to the reactor via cannula or syringe.
-
The reactor is brought to the desired reaction temperature (e.g., 25°C to 70°C) using a water or oil bath.
-
The cocatalyst (e.g., MAO solution) is added to the reactor and stirred.
-
The monomer, this compound, is then added to the reactor.
-
The polymerization is initiated by injecting a solution of the catalyst (e.g., zirconocene (B1252598) dissolved in a small amount of toluene) into the reactor.
-
The reaction is allowed to proceed for a specified time (e.g., 15 minutes to several hours), during which the solution viscosity typically increases.
-
The polymerization is terminated by adding an acidic quenching agent, such as a 10% solution of hydrochloric acid in methanol (B129727).
-
The precipitated polymer is collected by filtration, washed extensively with methanol and acetone, and then dried under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.
Polymer Characterization
-
Molecular Weight and MWD: Determined by Gel Permeation Chromatography (GPC) at high temperature.[6]
-
Microstructure: Analyzed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of cyclization and the cis/trans stereochemistry of the cyclic units.[2][7]
-
Thermal Properties: Melting temperature (Tm) and crystallinity are determined using Differential Scanning Calorimetry (DSC).[4]
Visualizing the Process
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the laboratory-scale synthesis and analysis of poly(this compound).
Caption: Generalized workflow for this compound cyclopolymerization.
Catalyst Activation and Polymerization Cycle
This diagram illustrates the fundamental steps of activation and chain growth in metallocene-catalyzed polymerization.
Caption: Mechanism of metallocene-catalyzed cyclopolymerization.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Spectroscopic Comparison of 3-Methyl-1,5-hexadiene and its Constitutional Isomer, 2-Methyl-1,5-hexadiene
A detailed analysis for researchers and drug development professionals on the spectroscopic differentiation of C7H12 isomers.
This guide provides a comprehensive spectroscopic comparison of 3-Methyl-1,5-hexadiene and its constitutional isomer, 2-Methyl-1,5-hexadiene. Both isomers share the same molecular formula (C7H12) and molecular weight (96.17 g/mol ), yet their distinct structural arrangements lead to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Isomer Structures and Nomenclature
The key structural difference between the two isomers lies in the position of the methyl group along the hexadiene backbone. In this compound, the methyl group is located at the third carbon, creating a chiral center. In 2-Methyl-1,5-hexadiene, the methyl group is at the second carbon atom.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-Methyl-1,5-hexadiene, providing a clear basis for their differentiation.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | 2-Methyl-1,5-hexadiene Chemical Shift (δ, ppm) [1] |
| =CH₂ (terminal, C1/C6) | ~5.0-5.2 (m) | ~4.69-4.71 (m, 2H at C1), ~4.95-5.01 (m, 2H at C6) |
| =CH- (internal, C2/C5) | ~5.7-5.9 (m) | ~5.80 (m, 1H at C5) |
| -CH(CH₃)- | ~2.8 (m) | - |
| =C(CH₃)- | - | - |
| -CH₂- | ~2.1-2.3 (m) | ~2.05-2.26 (m, 4H at C3 and C4) |
| -CH₃ | ~1.0 (d) | ~1.72 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)[2][3]
| Assignment | This compound Chemical Shift (δ, ppm) | 2-Methyl-1,5-hexadiene Chemical Shift (δ, ppm) |
| C1 | 114.5 | 109.9 |
| C2 | 141.6 | 145.4 |
| C3 | 39.8 | 37.0 |
| C4 | 40.2 | 30.1 |
| C5 | 135.0 | 138.6 |
| C6 | 117.1 | 114.6 |
| -CH₃ | 20.1 | 22.3 |
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
| Vibrational Mode | This compound Wavenumber (cm⁻¹) | 2-Methyl-1,5-hexadiene Wavenumber (cm⁻¹) |
| =C-H stretch | ~3070 | ~3070 |
| C-H stretch (alkane) | ~2960, 2870 | ~2960, 2850 |
| C=C stretch | ~1640 | ~1645 |
| C-H bend (alkene) | ~995, 910 | ~990, 910, 885 |
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | This compound Relative Intensity (%) [2] | 2-Methyl-1,5-hexadiene Relative Intensity (%) [1] | Possible Fragment |
| 96 | ~5 | ~5.6 | [M]⁺ |
| 81 | ~50 | ~100 | [M-CH₃]⁺ |
| 67 | ~25 | ~23.6 | [C₅H₇]⁺ |
| 55 | ~100 | ~80.8 | [C₄H₇]⁺ |
| 41 | ~70 | ~30.8 | [C₃H₅]⁺ (Allyl cation) |
| 39 | ~30 | ~35.9 | [C₃H₃]⁺ |
| 27 | ~15 | ~19.3 | [C₂H₃]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed protocols for each method.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.
-
¹H NMR Acquisition: The spectrometer is tuned and the magnetic field is shimmed for homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is employed. The spectral width is set to around 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are used.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried after each measurement.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For these volatile liquids, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the sample is first vaporized and separated on a capillary column before entering the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides structural information about the molecule.
Conclusion
The spectroscopic data presented in this guide demonstrate that while this compound and 2-Methyl-1,5-hexadiene are constitutional isomers, they can be readily distinguished using standard analytical techniques. The most notable differences are observed in their ¹H and ¹³C NMR spectra, particularly in the chemical shifts of the methyl group and the olefinic protons and carbons. The mass spectra also show variations in the relative abundances of key fragments. This comparative guide serves as a valuable resource for the accurate identification and characterization of these C7H12 isomers in a laboratory setting.
References
A Comparative Guide to the Synthesis of Substituted Hexadienes
For Researchers, Scientists, and Drug Development Professionals
The substituted hexadiene motif is a crucial structural element in numerous natural products and pharmaceutical agents. The stereoselective synthesis of these dienes is therefore of significant interest in organic chemistry and drug development. This guide provides a comparative benchmark of key synthetic routes to substituted hexadienes, offering an objective analysis of their performance based on experimental data. We will explore several mainstream methodologies, including cross-coupling reactions, olefination reactions, and pericyclic reactions, presenting their quantitative data in structured tables, detailing experimental protocols, and visualizing reaction workflows.
Performance Benchmark of Synthesis Routes
The choice of a synthetic route to a particular substituted hexadiene is often a balance between yield, stereoselectivity, substrate scope, and reaction conditions. The following table summarizes key performance indicators for a selection of widely employed methods.
| Synthesis Route | Target Hexadiene Example | Key Reagents & Catalyst | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
| Negishi Coupling | (2Z,4E)-nona-2,4-dienoate | Alkenylzinc reagent, Alkenyl halide, Pd Catalyst | THF, Room Temperature | 83 | ≥97–98% | [1] |
| Stille Coupling | 1,3,5-hexatrienes | Alkenylstannane, Bromoenol triflate, Pd(PPh₃)₄ | Toluene, 80 °C | up to 88 | Not specified | [2] |
| Julia-Kocienski Olefination | (E,E)-1,4-diphenyl-1,3-butadiene | Benzaldehyde, Benzyl PT-sulfone, KN(TMS)₂ | THF, -78 °C to RT | 95 | >98:2 (E,E:E,Z) | [3] |
| Shapiro Reaction | 2,3-Dimethyl-1,3-butadiene | Acetone trisylhydrazone, n-BuLi, Cu(acac)₂ | THF, -78 °C to 0 °C | 61 | N/A | [4] |
| Diels-Alder Reaction | Substituted Cyclohexene | Conjugated diene, Alkene (dienophile) | Heat or Lewis Acid | Generally High | Endo/Exo selectivity | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for some of the key reactions benchmarked in this guide.
Negishi Cross-Coupling for Conjugated Dienes
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an organozinc reagent with an organic halide to form a C-C bond, a method known for its high stereoselectivity.[1][6]
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting alkyne in anhydrous THF. Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) and add a solution of an appropriate organolithium reagent (e.g., n-butyllithium) dropwise. Stir the mixture for a specified time to ensure complete deprotonation. To this solution, add a solution of zinc chloride in THF dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours to form the organozinc reagent.
-
Cross-Coupling Reaction: In a separate flask, dissolve the organic halide and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF. To this solution, add the freshly prepared organozinc reagent via cannula.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted hexadiene.
Julia-Kocienski Olefination
This modified Julia olefination provides a powerful method for the stereoselective synthesis of alkenes, including conjugated dienes, from sulfones and carbonyl compounds.[3][7][8]
Procedure:
-
Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, dissolve the benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone in anhydrous THF. Cool the solution to -78 °C and add a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), dropwise to generate the corresponding carbanion.
-
Reaction with Aldehyde: To the cooled solution of the sulfonyl carbanion, add a solution of the aldehyde in anhydrous THF dropwise.
-
Reaction Progression and Quenching: Allow the reaction mixture to stir at -78 °C for a specified time before gradually warming to room temperature. Monitor the reaction by TLC. Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the diene product. The E/Z selectivity can be influenced by the choice of sulfone, base, and reaction conditions.
Shapiro Reaction for Alkene Synthesis
The Shapiro reaction offers a route to alkenes from the decomposition of tosylhydrazones, which are derived from ketones or aldehydes.[4][9]
Procedure:
-
Formation of the Tosylhydrazone: In a round-bottom flask, dissolve the starting ketone in a suitable solvent such as methanol (B129727) or ethanol. Add an equimolar amount of p-toluenesulfonhydrazide. If necessary, add a catalytic amount of acid (e.g., HCl). Heat the mixture to reflux until the reaction is complete (monitored by TLC). Cool the reaction mixture to induce crystallization of the tosylhydrazone, which can be collected by filtration.
-
Decomposition to the Alkene: In a flame-dried flask under an inert atmosphere, suspend the tosylhydrazone in a suitable solvent like THF or diethyl ether. Cool the mixture to -78 °C and add at least two equivalents of an organolithium base (e.g., n-butyllithium or sec-butyllithium) dropwise.
-
Reaction Progression and Workup: After the addition, allow the reaction to warm to room temperature. The evolution of nitrogen gas is typically observed. Stir until the reaction is complete. Carefully quench the reaction by the slow addition of water.
-
Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the resulting alkene by distillation or column chromatography.
Visualizing Synthesis Workflows
Understanding the logical flow of a synthetic procedure is crucial for its successful execution. The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis routes discussed.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Shapiro reaction - Wikipedia [en.wikipedia.org]
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Reactions of 3-Methyl-1,5-hexadiene
For researchers, scientists, and professionals in drug development, understanding the principles of kinetic and thermodynamic control is paramount for predicting and manipulating reaction outcomes. This guide provides an objective comparison of these two competing reaction pathways, using the reactions of 3-methyl-1,5-hexadiene as a focal point. We will delve into the theoretical underpinnings, present supporting experimental data from analogous systems due to the scarcity of specific quantitative data for the title compound, and provide detailed experimental protocols.
At the heart of chemical synthesis lies the ability to selectively form a desired product. When a reaction can yield multiple products, the distribution is often governed by the principles of kinetic and thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest, typically at lower temperatures, while a thermodynamically controlled reaction yields the most stable product, usually under conditions of higher temperature and longer reaction times where equilibrium can be established.
The Cope Rearrangement: A Thermally Driven Transformation
This compound is a classic substrate for the Cope rearrangement, a[1][1]-sigmatropic rearrangement that occurs upon heating. This reaction is a prime example of a thermodynamically controlled process. When heated to 300 °C, this compound rearranges to form 1,5-heptadiene.[2][3] This transformation is driven by the formation of a more stable internal double bond in the product compared to the terminal double bonds of the starting material. The reaction proceeds through a high-energy chair-like transition state and is generally considered irreversible under these conditions, leading directly to the thermodynamically favored product.
Electrophilic Addition of HBr: A Tale of Two Pathways
In analogous systems, such as the addition of HBr to 1,3-butadiene (B125203), the product distribution is highly dependent on temperature.[4] At low temperatures (e.g., -80 °C), the reaction is under kinetic control, favoring the 1,2-addition product which is formed more rapidly due to a lower activation energy.[4] At higher temperatures (e.g., 40 °C), the reaction becomes reversible, allowing for equilibrium to be reached and favoring the formation of the more stable 1,4-addition product, the thermodynamic product.[4]
Based on these principles, we can predict that the hydrobromination of this compound would also exhibit a temperature-dependent product distribution.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table presents data for the analogous reaction of 1,3-butadiene with HBr to illustrate the principle of kinetic vs. thermodynamic control.
| Reaction Condition | Temperature | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Control Type |
| HBr addition to 1,3-butadiene | 0 °C | 71 | 29 | Kinetic |
| HBr addition to 1,3-butadiene | 40 °C | 15 | 85 | Thermodynamic |
Data sourced from Chemistry LibreTexts.[4]
Experimental Protocols
The following are generalized experimental protocols for carrying out reactions under kinetic and thermodynamic control, based on standard laboratory practices for electrophilic additions and thermal rearrangements.
Kinetic Control: Low-Temperature Addition of HBr to a Diene
Objective: To favor the formation of the kinetically controlled product.
Procedure:
-
Dissolve the diene (e.g., 1,3-butadiene) in a suitable low-boiling point, non-polar solvent (e.g., pentane (B18724) or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Cool the reaction mixture to a low temperature, typically between -80 °C and 0 °C, using a dry ice/acetone bath or an ice bath.
-
Slowly bubble anhydrous HBr gas through the cooled solution or add a pre-cooled solution of HBr in a non-participating solvent.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography or gas chromatography).
-
Once the reaction is complete, quench the reaction by adding a cold, weak base (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, separate the organic layer, and dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Analyze the product ratio using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Thermodynamic Control: High-Temperature Addition of HBr to a Diene
Objective: To favor the formation of the thermodynamically controlled product.
Procedure:
-
Dissolve the diene in a higher-boiling point, non-polar solvent (e.g., hexane (B92381) or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a source of HBr (e.g., a solution of HBr in acetic acid or by bubbling HBr gas).
-
Heat the reaction mixture to a temperature that allows for the establishment of equilibrium between the products, typically between 40 °C and 80 °C. The optimal temperature may need to be determined experimentally.
-
Maintain the reaction at this temperature for a sufficient period to allow the product distribution to reach equilibrium. This may range from several hours to overnight.
-
Monitor the reaction progress and product distribution over time using GC or NMR.
-
Once equilibrium is reached (i.e., the product ratio is no longer changing), cool the reaction mixture to room temperature.
-
Work up the reaction as described in the kinetic control protocol (quenching with a weak base, extraction, drying, and solvent removal).
-
Analyze the final product ratio.
Thermodynamic Control: Cope Rearrangement of this compound
Objective: To induce the thermal rearrangement to the more stable diene.
Procedure:
-
Place this compound in a sealed, inert atmosphere (e.g., a sealed glass tube under nitrogen or argon).
-
Heat the sample in an oven or a sand bath to a high temperature, typically around 300 °C, as cited in the literature for this specific rearrangement.[2][3]
-
Maintain the temperature for a period sufficient to ensure complete or near-complete conversion to the product. Reaction time will need to be determined empirically.
-
After the heating period, allow the sample to cool to room temperature.
-
The product, 1,5-heptadiene, can then be characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure.
Visualizing Reaction Pathways
To better understand the relationship between reactants, intermediates, and products in these reactions, we can use diagrams to visualize the pathways.
Caption: Reaction pathway for the electrophilic addition of HBr.
Caption: The thermodynamically controlled Cope rearrangement.
Caption: Experimental workflow for kinetic vs. thermodynamic control.
References
A Comparative Guide to DFT and Computational Studies of 3-Methyl-1,5-hexadiene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational and experimental approaches to studying the reactions of 3-Methyl-1,5-hexadiene, a classic substrate in the investigation of pericyclic reactions. The content focuses on the thermal Cope rearrangement, a fundamental[1][1]-sigmatropic shift, offering insights into the predictive power of Density Functional Theory (DFT) and other computational methods when benchmarked against experimental data.
Introduction to this compound and its Reactivity
This compound is a simple, non-conjugated diene that serves as a key model system for studying the Cope rearrangement. This uncatalyzed, intramolecular thermal reaction involves a concerted reorganization of electrons, leading to the formation of a constitutional isomer, 1,5-heptadiene. The presence of the methyl group at the 3-position provides a useful spectroscopic and kinetic marker for tracking the progress of the rearrangement compared to the parent 1,5-hexadiene (B165246).
Understanding the reaction mechanism, transition state energetics, and kinetic parameters of this rearrangement is crucial for the broader application of pericyclic reactions in complex organic synthesis, including the development of novel therapeutic agents. Computational chemistry, particularly DFT, has emerged as a powerful tool for elucidating these aspects at a molecular level.
Computational Methodologies: A Comparative Overview
Various computational methods have been employed to model the Cope rearrangement of 1,5-hexadiene and its derivatives. These methods differ in their accuracy, computational cost, and the level of theory applied.
Density Functional Theory (DFT)
DFT has become the workhorse of computational organic chemistry due to its favorable balance of accuracy and computational efficiency. The B3LYP functional, often paired with the 6-31G* basis set, has been widely used to investigate the Cope rearrangement.[2] It provides reliable predictions of activation energies and transition state geometries for many organic reactions.[2]
Alternative Computational Approaches
While DFT is prevalent, other methods have also been applied to study this reaction, offering a basis for comparison:
-
Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than DFT but at a significantly greater computational cost.
-
Semi-empirical methods: Methods like AM1 and MINDO/3 are computationally less expensive but generally less accurate than DFT. They can be useful for preliminary investigations of large systems.
The choice of computational method represents a trade-off between the desired accuracy and the available computational resources. For the Cope rearrangement of small molecules like this compound, DFT methods like B3LYP/6-31G* provide a robust and reliable approach.
Data Presentation: Computational vs. Experimental
Direct comparison of computationally derived data with experimental results is essential for validating the theoretical models. The following tables summarize key quantitative data for the Cope rearrangement of 1,5-hexadiene and its 3-methyl derivative.
| Parameter | Computational Method | Calculated Value (kcal/mol) | Experimental Value (kcal/mol) |
| Activation Energy (Ea) | DFT (B3LYP/6-31G) | 33.5 - 35.5 | 33.5 |
| AM1 | ~39 | ||
| MINDO/3 | ~36 | ||
| Enthalpy of Activation (ΔH‡) | DFT (B3LYP/6-31G) | 32.3 - 34.3 | 32.5 |
Note: Data for this compound is often reported in comparison to the parent 1,5-hexadiene. The methyl substituent has a minor effect on the activation parameters.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and validating research findings. Below is a representative protocol for a gas-phase kinetic study of the thermal rearrangement of this compound.
Gas-Phase Kinetic Study of the Thermal Rearrangement of this compound
Objective: To determine the first-order rate constant and activation parameters for the thermal Cope rearrangement of this compound in the gas phase.
Apparatus:
-
A static or flow pyrolysis apparatus consisting of a temperature-controlled reactor (e.g., a quartz tube furnace).
-
A vacuum line for sample introduction and pressure control.
-
Gas chromatography (GC) system equipped with a flame ionization detector (FID) for quantitative analysis of the reaction mixture.
-
A suitable capillary column for separating this compound and the product, 1,5-heptadiene.
Procedure:
-
Sample Preparation: A known amount of high-purity this compound is placed in a sample bulb connected to the vacuum line.
-
Reaction Setup: The pyrolysis reactor is heated to the desired temperature and allowed to stabilize. The system is evacuated to a low pressure.
-
Reaction Initiation: A known pressure of the this compound vapor is introduced into the hot reactor. The time and initial pressure are recorded.
-
Reaction Monitoring: At specific time intervals, aliquots of the reaction mixture are withdrawn from the reactor and rapidly quenched to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC-FID to determine the relative concentrations of the reactant and product.
-
Data Analysis: The natural logarithm of the concentration of this compound is plotted against time. The negative of the slope of this plot gives the first-order rate constant (k) at that temperature.
-
Activation Parameters: The experiment is repeated at several different temperatures. The Arrhenius equation (ln(k) = ln(A) - Ea/RT) is then used to determine the activation energy (Ea) and the pre-exponential factor (A) from a plot of ln(k) versus 1/T.
Mandatory Visualization
Reaction Pathway Diagram
The following diagram, generated using Graphviz, illustrates the concerted mechanism of the Cope rearrangement of this compound, proceeding through a chair-like transition state.
Caption: Cope rearrangement of this compound.
Computational Workflow Diagram
This diagram outlines the typical workflow for a DFT study of the this compound rearrangement.
References
Cross-reactivity of 3-Methyl-1,5-hexadiene with different functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of 3-Methyl-1,5-hexadiene with various functional groups. Due to the limited availability of comprehensive experimental data for this specific diene, this guide synthesizes information from studies on analogous non-conjugated dienes and fundamental principles of organic chemistry to forecast reactivity and selectivity. The information presented herein is intended to serve as a foundational resource for researchers designing synthetic pathways and investigating the potential interactions of this compound in complex chemical environments.
Introduction to this compound
This compound is a non-conjugated diene with the chemical formula C₇H₁₂.[1] Its structure features two isolated double bonds, offering multiple sites for chemical modification. This compound is recognized for its high reactivity and serves as an intermediate in the synthesis of complex organic molecules, including fragrances and pharmaceuticals.[2] Understanding its cross-reactivity with various functional groups is crucial for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems.
Predicted Reactivity and Selectivity
The two double bonds in this compound exhibit different reactivity profiles due to their substitution patterns. The C1=C2 double bond is a monosubstituted terminal alkene, while the C5=C6 double bond is also a terminal alkene, but the C3 carbon is substituted with a methyl group. This structural difference is the primary determinant of regioselectivity in many addition reactions.
Electrophilic Additions
In electrophilic additions, such as hydrohalogenation, the reaction is expected to proceed independently at each double bond, following Markovnikov's rule. This predicts that the electrophile (e.g., H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable carbocation.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The hydroboration step is regioselective for the less sterically hindered carbon atom of the alkene.[3][4] In the case of this compound, the terminal C1=C2 double bond is generally more accessible than the other double bond, leading to preferential reaction at this site.
Epoxidation
Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is an electrophilic reaction where the peroxy acid acts as an electrophile. The rate of epoxidation is generally higher for more electron-rich (i.e., more substituted) alkenes.[5][6] Therefore, a degree of selectivity for the more substituted double bond can be anticipated.
Olefin Cross-Metathesis
Olefin cross-metathesis, typically catalyzed by ruthenium-based catalysts such as Grubbs catalysts, involves the scrambling of alkylidene fragments between two alkenes.[7] The selectivity of cross-metathesis is influenced by the steric and electronic properties of the reacting olefins. Terminal alkenes are generally more reactive in cross-metathesis than internal alkenes.
Comparative Reactivity Data
The following table summarizes the predicted major products and selectivity for the reaction of this compound with various functional groups based on established chemical principles. Note: The yields and selectivities are estimations and may vary based on specific reaction conditions.
| Functional Group/Reagent | Reaction Type | Predicted Major Product(s) | Predicted Selectivity |
| HBr | Electrophilic Addition | 2-Bromo-3-methyl-5-hexene and 5-Bromo-3-methyl-1-hexene | Moderate selectivity for the more stable secondary carbocation intermediate at C2. |
| BH₃, then H₂O₂, NaOH | Hydroboration-Oxidation | 3-Methyl-5-hexen-1-ol | High selectivity for the less sterically hindered C1=C2 double bond. |
| m-CPBA | Epoxidation | 2-(2-methylbut-3-en-1-yl)oxirane | Moderate selectivity for the more electron-rich (more substituted) C1=C2 double bond. |
| Acrylate (B77674) (e.g., Methyl Acrylate) with Grubbs Catalyst | Olefin Cross-Metathesis | Methyl 4-methyl-2,7-octadienoate | Good, assuming appropriate stoichiometry and catalyst are used to favor cross-metathesis over self-metathesis.[8][9] |
| Amide (e.g., Acrylamide) with Grubbs Catalyst | Olefin Cross-Metathesis | 4-Methyl-2,7-octadienamide | Similar to acrylates, good selectivity is expected under optimized conditions. |
Experimental Protocols
Detailed experimental protocols are provided below for key reactions. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Selective Hydroboration-Oxidation of this compound
This protocol is adapted from general procedures for the hydroboration-oxidation of terminal alkenes.[10]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1 equivalent) dissolved in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
The BH₃·THF solution (0.33 equivalents for complete reaction of one double bond) is added dropwise to the stirred solution under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is cooled to 0 °C, and the 3 M NaOH solution is added cautiously, followed by the slow, dropwise addition of 30% H₂O₂.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The aqueous layer is separated, and the organic layer is washed with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 3-Methyl-5-hexen-1-ol.
-
The product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Epoxidation of this compound with m-CPBA
This protocol is a general procedure for the epoxidation of alkenes using m-CPBA.[11][12]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, this compound (1 equivalent) is dissolved in CH₂Cl₂.
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated sodium sulfite solution to destroy excess peroxide.
-
The mixture is diluted with CH₂Cl₂ and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography.
Protocol 3: Olefin Cross-Metathesis of this compound with an Acrylate
This is a general procedure for Grubbs-catalyzed cross-metathesis.[8][13]
Materials:
-
This compound
-
Acrylate (e.g., methyl acrylate, 1.5-2 equivalents)
-
Grubbs second-generation catalyst (1-5 mol%)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
Procedure:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
To a dry Schlenk flask is added the Grubbs catalyst.
-
Anhydrous, degassed CH₂Cl₂ is added to dissolve the catalyst.
-
A solution of this compound (1 equivalent) and the acrylate (1.5-2 equivalents) in CH₂Cl₂ is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature or heated to reflux (typically 40 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to isolate the cross-metathesis product.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the predicted major reaction pathways.
Caption: Predicted pathways for the electrophilic addition of HBr.
Caption: Regioselective hydroboration-oxidation pathway.
Caption: Predicted major product of epoxidation.
Caption: Olefin cross-metathesis with methyl acrylate.
References
- 1. guidechem.com [guidechem.com]
- 2. fiveable.me [fiveable.me]
- 3. redalyc.org [redalyc.org]
- 4. Untitled Document [ursula.chem.yale.edu]
- 5. organic chemistry - Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Cross Metathesis [organic-chemistry.org]
- 8. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γâKeto-α,β-unsaturated Esters - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. researchgate.net [researchgate.net]
The Efficacy of 3-Methyl-1,5-hexadiene as a Cross-Linking Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in polymer design, dictating the ultimate physical and chemical properties of the material. This guide provides a comparative analysis of 3-Methyl-1,5-hexadiene and other commonly employed cross-linking agents.
Objective: To objectively compare the performance of this compound with alternative cross-linking agents, supported by available experimental data.
Executive Summary: Direct comparative studies on the efficacy of this compound as a traditional intermolecular cross-linking agent against common agents like divinylbenzene, trimethylolpropane (B17298) trimethacrylate (TMPTMA), and ethylene (B1197577) glycol dimethacrylate (EGDMA) are notably scarce in publicly available literature. The primary documented role of this compound in polymer science is as a monomer in cyclopolymerization. This process involves an intramolecular reaction that forms cyclic structures within the polymer backbone, rather than forming a networked gel through intermolecular cross-links. This modification can significantly alter polymer properties but differs fundamentally from the network formation induced by traditional cross-linking agents.
This guide will first elucidate the mechanism of cyclopolymerization associated with this compound. Subsequently, it will present a comparative analysis of the well-documented cross-linking agents: divinylbenzene, ethylene glycol dimethacrylate (EGDMA), and trimethylolpropane trimethacrylate (TMPTMA), for which extensive experimental data exists.
This compound and Cyclopolymerization
This compound is a non-conjugated diene.[1] In the presence of certain catalysts, it undergoes a process called cyclopolymerization. Instead of its two double bonds reacting with separate polymer chains to form a cross-linked network, they react with each other to form a five-membered ring integrated into the polymer backbone. Specifically, in copolymerization with propylene, 2-methyl-1,5-hexadiene (B165376) has been shown to cyclopolymerize into methylene-(1-methyl)-1,3-cyclopentane units.[2][3]
Caption: Cyclopolymerization of this compound.
This intramolecular cyclization imparts rigidity to the polymer chain and can influence properties such as thermal stability and shear stability. For instance, the addition of small amounts of 1,5-hexadiene (B165246) (a related compound) has been shown to increase the shear stability and molecular weight of alkene polymers.[4]
Comparative Analysis of Common Cross-Linking Agents
While direct data for this compound is lacking, a comparison of established cross-linking agents is crucial for material design. The following tables summarize the effects of Ethylene Glycol Dimethacrylate (EGDMA), Trimethylolpropane Trimethacrylate (TMPTMA), and Divinylbenzene (DVB) on the mechanical and thermal properties of polymers, primarily in the context of polymethyl methacrylate (B99206) (PMMA) and polystyrene systems.
Data on Mechanical Properties
The addition of cross-linking agents generally aims to improve the mechanical strength and stiffness of polymers. However, the concentration and type of agent are critical factors.
| Cross-Linking Agent | Polymer System | Concentration | Effect on Flexural Strength | Effect on Elastic Modulus | Effect on Impact Strength | Effect on Surface Hardness | Reference |
| EGDMA | PMMA | 5-15% (by vol.) | Improvement | Improvement | No significant increase | Improvement | [5][6] |
| PMMA | 20% (by vol.) | Decrease | Decrease | No significant increase | - | [5] | |
| TEGDA | PMMA | 5-15% (by vol.) | Improvement | Improvement | No significant increase | Improvement | [5][6] |
| PEGDMA | PMMA | 5-20% (by vol.) | No significant increase | No significant increase | No significant increase | Decrease | [5][6] |
| Divinylbenzene | Polystyrene | Increasing | Increase in Storage Modulus | - | - | - |
Note: TEGDA (tetraethylene glycol diacrylate) and PEGDMA (polyethylene glycol dimethacrylate) are included for comparison of chain length effects.[5]
Data on Thermal Properties
Cross-linking creates a network structure that can enhance the thermal stability of a polymer by restricting chain mobility.
| Cross-Linking Agent | Polymer System | Effect on Onset Decomposition Temp. | Effect on Char Formation | Reference |
| Divinylbenzene | PMMA | Increase | Increase | |
| Divinylbenzene | Polystyrene | Pronounced Enhancement | Increase |
Experimental Protocols
A detailed methodology is essential for the reproducible evaluation of cross-linking agents. Below is a representative protocol for the cross-linking of Methyl Methacrylate (MMA) using a dimethacrylate cross-linker.
Objective: To evaluate the effect of a cross-linking agent on the mechanical properties of PMMA.
Materials:
-
Methyl Methacrylate (MMA) monomer
-
Cross-linking agent (e.g., EGDMA)
-
Poly(methyl methacrylate) (PMMA) powder
-
Initiator (e.g., Benzoyl Peroxide)
Procedure:
-
Monomer Preparation: Prepare monomer solutions with varying concentrations of the cross-linking agent. For example, for a 5% by volume concentration, mix 0.5 mL of EGDMA with 9.5 mL of MMA.[5]
-
Mixing: Mix the PMMA powder and the liquid monomer solution (containing the cross-linking agent and initiator) in a specified powder-to-liquid ratio (e.g., 23.4 mg powder per 10 mL liquid).[5]
-
Molding: Transfer the mixture into a mold of desired dimensions for the specific mechanical tests (e.g., rectangular prisms for 3-point bending tests).
-
Polymerization: Carry out the polymerization under controlled temperature and pressure conditions as recommended for the specific polymer system.
-
Specimen Finishing: After polymerization, carefully remove the specimens from the mold and finish them to precise dimensions.
-
Mechanical Testing:
Caption: General workflow for evaluating cross-linking agents.
Conclusion
While this compound is a valuable monomer for modifying polymer backbones through cyclopolymerization, there is a clear gap in the scientific literature regarding its use as a traditional intermolecular cross-linking agent. For applications requiring the formation of a cross-linked polymer network with enhanced mechanical and thermal properties, researchers should refer to the extensive data available for established agents such as divinylbenzene, EGDMA, and TMPTMA. The choice among these will depend on the specific polymer system and desired final properties, with considerations for cross-link density, chain flexibility, and concentration. Further research into the cross-linking potential of non-conjugated dienes like this compound could open new avenues in polymer design.
References
- 1. This compound|CAS 1541-33-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective cyclopolymerization of 1,5-hexadiene catalyzed by chiral zirconocenes: a novel strategy for the synthesis of optically active polymers with chirality in the main chain | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis of Polymers Derived from 3-Methyl-1,5-hexadiene and Alternative Polyolefins
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and performance characteristics of polymers derived from 3-methyl-1,5-hexadiene with commercially significant polyolefins, namely polypropylene (B1209903) and polyethylene. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by presenting key experimental data, detailed methodologies for structural analysis, and a clear visualization of the polymerization process.
Introduction
Polymers derived from the cyclopolymerization of non-conjugated dienes, such as this compound, represent a unique class of materials with cyclic structures integrated into the polymer backbone. This structural motif imparts distinct properties compared to conventional linear polyolefins. The presence of a methyl substituent on the diene monomer can further influence the polymer's stereochemistry, thermal stability, and mechanical performance. Understanding these structural nuances is critical for the rational design of novel polymers with tailored properties for advanced applications, including medical devices and drug delivery systems.
Performance Comparison
While extensive data on the homopolymer of this compound is limited in publicly available literature, valuable insights can be drawn from studies on its copolymers and the closely related poly(1,5-hexadiene). The incorporation of cyclic units derived from diene monomers into a polyolefin chain, such as polypropylene, has been shown to significantly enhance thermal stability and modify mechanical properties.
For instance, the introduction of small amounts of 1,5-hexadiene (B165246) into polypropylene has been demonstrated to increase the onset degradation temperature by as much as 20°C.[1] This improvement in thermal stability is attributed to the rigid cyclic structures within the polymer backbone which restrict chain mobility at elevated temperatures.
In terms of mechanical properties, copolymers of propylene (B89431) and 1,5-hexadiene exhibit a range from thermoplastic to elastomeric behavior, depending on the comonomer content.[2] The inclusion of cyclopentane (B165970) rings in the polypropylene chain enhances ductility and flexibility.[2] This contrasts with the typically more rigid nature of isotactic polypropylene.
Below is a comparative summary of key properties:
| Property | Poly(propylene-co-1,5-hexadiene) | Isotactic Polypropylene | High-Density Polyethylene (HDPE) |
| Melt Flow Rate (MFR) | Varies with comonomer content | 0.3 - 100+ g/10 min | 0.2 - 50 g/10 min |
| Tensile Modulus | Lower than iPP, tunable | 1300 - 1800 MPa[3] | 600 - 1400 MPa |
| Tensile Strength | Varies, generally lower than iPP | 30 - 40 MPa[3] | 20 - 40 MPa |
| Elongation at Break | Can be significantly enhanced | 100 - 700%[3] | 50 - 800% |
| Melting Temperature (Tm) | Decreases with increasing diene content | 160 - 166 °C[4] | 125 - 135 °C[5] |
| Glass Transition Temp. (Tg) | Increases with cyclic unit content | -10 to -20 °C[4] | -125 to -110 °C[5] |
| Thermal Decomposition Onset | Can be increased vs. PP homopolymer[1] | ~250 - 280 °C | ~240 - 270 °C |
Experimental Protocols
Detailed methodologies are crucial for the accurate structural and performance characterization of these polymers.
Ziegler-Natta Polymerization
The synthesis of polymers from this compound is typically achieved through Ziegler-Natta catalysis, which allows for control over the polymer's stereochemistry.
Materials:
-
This compound (monomer)
-
Toluene (solvent, anhydrous)
-
Triisobutylaluminium (co-catalyst)
-
Dimethylpyridylamidohafnium complex (catalyst)
-
[Ph3C][B(C6F5)4] (activator)
-
Methanol (for quenching)
-
Hydrochloric acid
Procedure:
-
All manipulations are performed under an inert nitrogen atmosphere using standard Schlenk techniques.
-
A glass reactor is charged with toluene, followed by the addition of the co-catalyst, activator, and catalyst solutions.
-
The monomer, this compound, is then introduced into the reactor.
-
The polymerization is conducted at a controlled temperature (e.g., 25°C) for a specified duration.
-
The reaction is terminated by the addition of acidified methanol.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum to a constant weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the microstructure of the polymer, including the determination of tacticity and the extent of cyclization.
Instrumentation:
-
Bruker Avance 400 NMR Spectrometer (or equivalent)
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2) in an NMR tube.
-
The sample is typically heated to ensure complete dissolution.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired at an elevated temperature (e.g., 120°C) to ensure polymer solubility and sharp spectral lines.
-
For ¹³C NMR, a sufficient delay between pulses is used to allow for full relaxation of the carbon nuclei, ensuring quantitative accuracy.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is employed to assess thermal stability.
Instrumentation:
-
DSC: TA Instruments Q2000 (or equivalent)
-
TGA: TA Instruments Q500 (or equivalent)
DSC Procedure:
-
A small sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The sample is then cooled at a controlled rate and subsequently reheated to observe the thermal transitions.
TGA Procedure:
-
A sample (10-20 mg) is placed in a platinum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
Visualization of the Polymerization Pathway
The cyclopolymerization of this compound using a Ziegler-Natta catalyst proceeds through a coordinated insertion mechanism. The following diagram illustrates the key steps in this process.
Caption: Cyclopolymerization of this compound.
This guide provides a foundational understanding of the structural analysis of polymers derived from this compound. Further research into the homopolymer and a broader range of copolymers will undoubtedly unveil more of the potential of this versatile class of materials.
References
Safety Operating Guide
Safe Disposal of 3-Methyl-1,5-hexadiene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1,5-hexadiene (CAS No. 1541-33-9). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is a flammable liquid and must be handled as hazardous waste.
Key Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound. This information is crucial for a comprehensive understanding of its hazard profile and for making informed decisions during the disposal process.
| Property | Value |
| CAS Number | 1541-33-9 |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | 81.3°C at 760 mmHg[1][2] |
| Density | 0.714 g/cm³[1] |
| Flash Point | Data not available (Treat as highly flammable) |
| Solubility in Water | Insoluble[1] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat and closed-toe shoes.
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Ensure the work area is free of open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[3]
2. Waste Collection and Segregation:
-
Container Selection: Use a designated, clean, and chemically compatible waste container. The container should be in good condition, free from leaks, and have a secure, tight-fitting lid.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as oxidizers.
-
Container Filling: Do not overfill the waste container. Leave at least 10-15% headspace to allow for vapor expansion.
3. Waste Container Labeling:
-
Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Content Identification: Clearly write the full chemical name, "this compound," and the approximate concentration or volume.
-
Hazard Pictograms: Include the appropriate Globally Harmonized System (GHS) pictograms, which for a flammable liquid would be the flame symbol.
4. Temporary Storage:
-
Storage Location: Store the labeled waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight. The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations.
-
Documentation: Maintain a record of the waste disposal, including the name of the disposal company and the date of collection.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methyl-1,5-hexadiene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of 3-Methyl-1,5-hexadiene.
Personal Protective Equipment (PPE)
Due to its flammable nature and potential for skin and eye irritation, as well as inhalation hazards, a comprehensive PPE protocol is mandatory when handling this compound.[1]
Summary of Required PPE:
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemically resistant gloves. Nitrile or Viton® are recommended for handling aliphatic hydrocarbons. Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron may be required for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Foot Protection | Closed-toe, chemically resistant shoes. |
Glove Chemical Resistance
Since specific breakthrough time data for this compound is unavailable, data for n-Hexane, a structurally similar aliphatic hydrocarbon, is provided as a conservative estimate. Breakthrough time indicates how long a glove material can be in contact with a chemical before the chemical permeates the material.
Glove Material Breakthrough Times for n-Hexane:
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Rating |
| Nitrile | 5+ | > 15 (for splash protection) | Good (for short-term use) |
| Viton® | Not Specified | > 480 | Excellent |
| Butyl Rubber | Not Specified | 13 | Poor |
| Neoprene | Not Specified | 173 | Fair |
Note: It is crucial to obtain manufacturer-specific glove compatibility data, as performance can vary between different brands and models of the same material.
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe management of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2] The storage location should be away from heat, sparks, open flames, and strong oxidizing agents.[3] Use only approved flammable liquid storage cabinets.[4] Containers should be kept tightly closed when not in use.
Handling and Use
-
Engineering Controls: All handling of this compound that may generate vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices:
-
Ground and bond containers when transferring liquids to prevent static discharge.
-
Use non-sparking tools.
-
Avoid contact with skin and eyes.
-
Do not breathe vapors.
-
Keep containers closed when not in use.[5]
-
Have a fire extinguisher (typically a Class B, dry chemical, or CO2 extinguisher) readily available.[6]
-
Disposal Plan
Improper disposal of flammable liquids is a significant safety and environmental hazard.
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled hazardous waste container.[7][8] The container must be compatible with flammable organic liquids and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list "this compound" as a constituent.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is away from ignition sources and general work areas.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9] Do not pour this compound down the drain. [7][8]
Emergency Procedures: Chemical Spill Response
In the event of a spill, a prompt and coordinated response is critical to mitigate hazards. The following workflow outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and contact emergency services.
Caption: Workflow for responding to a chemical spill.
References
- 1. esig.org [esig.org]
- 2. stores.unsw.edu.au [stores.unsw.edu.au]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. newpig.scene7.com [newpig.scene7.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
